1-Phenylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDYWZIWDTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186613 | |
| Record name | Isoquinoline, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3297-72-1 | |
| Record name | Isoquinoline, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003297721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of 1-phenylisoquinoline
An In-depth Technical Guide on the Structure of 1-Phenylisoquinoline
Introduction
This compound is an aromatic heterocyclic compound belonging to the isoquinoline alkaloid family.[1][2] Its molecular framework is characterized by a phenyl group substituted at the 1-position of an isoquinoline ring system.[3][4] This scaffold is of significant interest to researchers and drug development professionals due to the diverse biological activities exhibited by its derivatives, including potential applications as anticancer agents that inhibit tubulin polymerization.[5] This guide provides a detailed examination of the molecular structure of this compound, supported by physicochemical data, spectroscopic protocols for its characterization, and a structural diagram.
Molecular Structure and Visualization
The core structure of this compound consists of a bicyclic isoquinoline system, which is composed of a benzene ring fused to a pyridine ring. A phenyl group is attached to the carbon atom at position 1 of this isoquinoline nucleus.[3][6] The molecular formula for this compound is C₁₅H₁₁N.[3][4][7]
Figure 1: 2D chemical structure of this compound.
Physicochemical and Computed Properties
The structural arrangement of this compound dictates its physical and chemical properties, which are essential for its handling, formulation, and application in research.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁N | [3][4][7] |
| Molecular Weight | 205.25 g/mol | [3][7] |
| CAS Number | 3297-72-1 | [3][4][7] |
| IUPAC Name | This compound | [7] |
| Melting Point | 96 °C | [8] |
| Boiling Point | 130 °C at 10 mmHg | [8] |
| Density | 1.127 g/cm³ | [8] |
| Solubility | Slightly soluble in Chloroform and DMSO | [9] |
| logP | 3.90 | [8] |
| Polar Surface Area (PSA) | 12.89 Ų | [8] |
| Refractive Index | 1.654 | [8] |
Experimental Protocols for Structural Elucidation
The structure of this compound is unequivocally confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity, chemical environment of atoms, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
-
General Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within an NMR tube.[9]
-
Data Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[9]
-
Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]
-
Analysis: The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.[10][11]
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
General Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be achieved via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).[9]
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (205.25 g/mol ).[6][7]
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
General Protocol for Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample by mixing a small amount with KBr powder and pressing it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[9]
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9]
-
Analysis: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic and heterocyclic systems (typically in the 1600-1400 cm⁻¹ region).[9]
-
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and torsional angles, single-crystal X-ray diffraction is the definitive method.[5]
-
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow a single crystal of high quality and suitable size from a solution of this compound by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the determination of atomic positions. This initial model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise coordinates for each atom in the crystal lattice, from which detailed geometric parameters of the this compound molecule can be extracted. Crystallographic data for this compound and its derivatives can be found in databases such as the Crystallography Open Database (COD).[7]
-
Conclusion
The structure of this compound is well-defined, featuring a planar isoquinoline ring system linked to a phenyl substituent at the C1 position. Its molecular architecture has been thoroughly established using a suite of standard analytical techniques, including NMR, MS, and IR spectroscopy, with its precise three-dimensional geometry confirmable by X-ray crystallography. This foundational structural knowledge is critical for the rational design and synthesis of novel derivatives for potential therapeutic applications, particularly in the field of oncology.[5]
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline, 1-phenyl- [webbook.nist.gov]
- 4. Isoquinoline, 1-phenyl- [webbook.nist.gov]
- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - SpectraBase [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
A Technical Guide to 1-Phenylisoquinoline (C15H11N) and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of this compound and its derivatives, with a particular focus on their potential as anticancer agents through the inhibition of tubulin polymerization. This document outlines the chemical properties, synthesis, and spectroscopic characterization of the core compound, and details the experimental protocols for evaluating the biological activity of its derivatives. Quantitative data on cytotoxicity and tubulin polymerization inhibition are presented, along with a schematic representation of the proposed mechanism of action. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.
Introduction
This compound is an aromatic heterocyclic organic compound with the chemical formula C15H11N.[1] It consists of an isoquinoline ring system substituted with a phenyl group at the 1-position. The core structure of this compound has been identified as a key pharmacophore in a variety of biologically active molecules.[2] Derivatives of this compound have garnered significant attention for their potential as anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] This guide will delve into the technical aspects of this compound, providing a foundation for its exploration in drug discovery programs.
Physicochemical and Spectroscopic Data
This compound is a yellow solid with a characteristic aroma.[5] It is a nonpolar compound with limited solubility in water but is soluble in organic solvents such as ethanol, dimethylformamide, and methylene chloride.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H11N | [1] |
| Molecular Weight | 205.25 g/mol | [6] |
| Melting Point | 90-95 °C | [6] |
| Assay | 97% | [6] |
| Form | Powder | [6] |
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives is accomplished through various spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule.[7]
-
Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups. The IR spectrum of aromatic compounds like this compound typically displays C-H stretching vibrations from 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[8]
Synthesis of this compound Derivatives
The Bischler-Napieralski reaction is a widely employed method for the synthesis of 1-phenyl-3,4-dihydroisoquinoline derivatives, which can be further aromatized to yield 1-phenylisoquinolines.
Experimental Protocol: Synthesis via Bischler-Napieralski Reaction
This protocol describes a general method for the synthesis of 1-phenyl-3,4-dihydroisoquinoline derivatives.
Materials:
-
Appropriately substituted N-(2-phenethyl)benzamide
-
Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-(2-phenethyl)benzamide derivative in anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride or phosphorus pentoxide to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-phenyl-3,4-dihydroisoquinoline derivative by silica gel column chromatography using an appropriate eluent system.
Biological Activity and Mechanism of Action
Derivatives of this compound have shown significant promise as anticancer agents, primarily through their ability to inhibit tubulin polymerization.[3][4]
Mechanism of Action: Tubulin Polymerization Inhibition
1-phenyl-3,4-dihydroisoquinoline derivatives act as tubulin polymerization inhibitors by binding to tubulin, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly.[3] This interference with microtubule function is critical as microtubules are essential for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.[3] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. This compound 97 3297-72-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 1-phenylisoquinoline
An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Phenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest due to their potential as anticancer agents, particularly as tubulin polymerization inhibitors, and their applications in organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions and biological relevance.
Physical Properties
This compound is typically a solid at room temperature, with its color ranging from white to yellow or green.[1] It is largely nonpolar, exhibiting poor solubility in water but good solubility in various organic solvents such as acetone, ethanol, dimethylformamide, and methylene chloride.[1][3] The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁N | [1][4][5] |
| Molecular Weight | 205.25 g/mol | [1][4] |
| CAS Number | 3297-72-1 | [1][6] |
| Melting Point | 90-96 °C | [1][4] |
| Boiling Point | 130 °C at 10 mmHg | [1][4] |
| Density | ~1.12 g/cm³ | [1][4] |
| Appearance | White to Orange to Green powder/Yellow solid | [1] |
| Solubility | Soluble in Acetone; Practically insoluble in water | [1][6] |
| pKa (Predicted) | 4.71 ± 0.30 | [1] |
| LogP | 3.90180 | [4] |
| Flash Point | 152.2 °C | [1][4] |
| Refractive Index (Estimate) | 1.655 | [1][4] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the isoquinoline core, which is susceptible to both electrophilic and nucleophilic attack, and the phenyl substituent at the 1-position. The nitrogen atom in the isoquinoline ring imparts basic properties to the molecule.[7]
Reduction
The isoquinoline moiety can be readily reduced to form its corresponding dihydro and tetrahydro derivatives. For instance, 1-phenyl-3,4-dihydroisoquinoline can be reduced to 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[8] This transformation is a key step in the synthesis of many pharmacologically active compounds.[9][10] Common reducing agents for this purpose include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.[9]
Oxidation
Oxidation of the isoquinoline ring is generally difficult and requires vigorous conditions, which can lead to ring cleavage and degradation products.[11]
Synthesis
The most common method for synthesizing the 1-substituted isoquinoline core is the Bischler-Napieralski reaction . This involves the acid-catalyzed cyclization of a β-phenylethylamide.[11] The resulting 1-phenyl-3,4-dihydroisoquinoline can then be dehydrogenated to yield this compound.[11]
Figure 1: Workflow of the Bischler-Napieralski synthesis of this compound.
Spectroscopic Data
Structural elucidation of this compound is primarily achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : The IR spectrum typically displays C-H stretching vibrations for the aromatic rings in the region of 3100-3000 cm⁻¹. C=C and C=N stretching vibrations are also characteristic and appear in the 1600-1400 cm⁻¹ range.[9]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₅H₁₁N). The mass-to-charge ratio (m/z) of the molecular ion is a key identifier.[6][9]
Experimental Protocols
Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction
This protocol describes a two-step synthesis starting from β-phenylethylamine.[8]
Step 1: Synthesis of N-phenethyl-benzamide
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 40 ml of β-phenylethylamine and 20 g of sodium carbonate in 300 ml of petroleum ether.[8]
-
Cool the mixture to -78°C and slowly add 50 ml of benzoyl chloride dropwise over 1 hour.[8]
-
Allow the reaction to warm to 25°C and stir for 6 hours.[8]
-
Pour the reaction mixture into water, stir for 30 minutes, and separate the layers.[8]
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain N-phenethyl-benzamide as a solid.[8]
Step 2: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline and Subsequent Reduction
-
React the N-phenethyl-benzamide with a dehydrating agent like polyphosphoric acid or phosphorus pentoxide at an elevated temperature (e.g., 140°C) to induce cyclization, yielding 1-phenyl-3,4-dihydroisoquinoline.[8]
-
Dissolve the resulting 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent (e.g., ethanol).[14]
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.[9]
-
Stir the reaction for several hours at room temperature.[9]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Dry the organic layer and concentrate it to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[8]
General Protocol for Spectroscopic Analysis
Figure 2: General workflow for the spectroscopic characterization of this compound.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]
-
Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[9]
-
Report chemical shifts in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[9]
Infrared (IR) Spectroscopy:
-
Prepare a thin pellet by mixing a small amount of the solid sample with KBr powder and pressing it.[9]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for analysis.[9]
-
Record the spectrum typically from 4000 to 400 cm⁻¹.[9]
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[9]
-
Use an appropriate ionization method, such as electron ionization (EI) or electrospray ionization (ESI).[9]
-
Measure the mass-to-charge ratio (m/z) of the resulting ions.[9]
Biological Activity and Applications
Derivatives of the this compound scaffold, particularly the 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues, have demonstrated a range of significant biological activities.[2][9]
Anticancer Activity: Tubulin Polymerization Inhibition
A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent tubulin polymerization inhibitors, making them promising candidates for the development of novel antitumor agents.[2] These compounds bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[2]
Figure 3: Mechanism of action for 1-phenyl-dihydroisoquinoline derivatives as tubulin inhibitors.
Other Applications
Beyond its medicinal potential, this compound is utilized as a ligand in coordination chemistry and in the synthesis of dopants for Organic Light-Emitting Diodes (OLEDs), highlighting its relevance in materials science.[1]
References
- 1. This compound [chembk.com]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [guidechem.com]
- 5. Isoquinoline, 1-phenyl- [webbook.nist.gov]
- 6. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,3,4-Tetrahydro-1-phenylisoquinoline | C15H15N | CID 100137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide to 1-Phenylisoquinoline: CAS Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and a detailed safety profile for 1-phenylisoquinoline. The data presented is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.
Chemical Identification and Physical Properties
This compound is an organic compound with the molecular formula C15H11N.[1][2][3] It is recognized in chemical databases by the CAS Number: 3297-72-1 .[2][3][4][5] The compound typically presents as a powder or crystal with a color ranging from white to orange to green.[2]
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 3297-72-1 | [2][3][4][5] |
| Molecular Formula | C15H11N | [1][2][3] |
| Molecular Weight | 205.25 g/mol | [1][2] |
| Melting Point | 90-98 °C | [2][5] |
| Boiling Point | 130 °C @ 10 mmHg | [5] |
| Flash Point | Not applicable / 152.2°C | [2][4][5] |
| Form | Powder | [2] |
GHS Hazard and Safety Information
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][4]
GHS Classification and Labelling
The following table outlines the GHS hazard classification for this compound.
| Hazard Class | Category | GHS Pictogram(s) | Signal Word |
| Acute Toxicity, Oral | 4 |
| Danger / Warning |
| Skin Corrosion/Irritation | 2 |
| Danger / Warning |
| Serious Eye Damage/Eye Irritation | 1 |
| Danger |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
| Danger / Warning |
Note: There are some discrepancies in the signal word reported across different sources, with both "Danger" and "Warning" being cited.[1][2][4][6]
Hazard and Precautionary Statements
The following tables list the GHS hazard (H) and precautionary (P) statements associated with this compound.
Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed.[1][2][4] |
| H315 | Causes skin irritation.[1][2][4] |
| H318 | Causes serious eye damage.[1][2][4] |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation.[1][2][4] |
Precautionary Statements
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][6][7] |
| P264 | Wash skin thoroughly after handling.[1][6] |
| P270 | Do not eat, drink or smoke when using this product.[6][7] |
| P271 | Use only outdoors or in a well-ventilated area.[6][7] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][6][7] |
| Response | |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[2][4] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7] |
| P405 | Store locked up.[6][7] |
| Disposal | |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations...[6][7] |
Experimental Protocols and Safe Handling
While specific experimental protocols for the determination of the toxicological data presented are not publicly available, standardized OECD guidelines are typically followed for such assessments. The following represents a generalized protocol for the safe handling of this compound in a laboratory setting.
General Laboratory Safe Handling Protocol
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE) :
-
Hygiene Measures :
-
Spill and Waste Disposal :
-
In case of a spill, avoid generating dust. Use an absorbent material to clean the spill and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.[6]
-
Visualizations
Logical Relationship of GHS Hazards
The following diagram illustrates the logical relationship between the physical state of this compound and its associated GHS hazards.
Caption: GHS Hazard Pathways for this compound.
Experimental Workflow for Safe Handling
The diagram below outlines a standard workflow for the safe handling of this compound in a research environment.
Caption: Safe Handling Workflow for this compound.
References
- 1. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | 3297-72-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound 97 3297-72-1 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. 1-Phenyl-3,4-dihydroisoquinoline - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide on the Natural Occurrence of 1-Phenylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 1-phenylisoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds. Derived from the amino acid tyrosine, these alkaloids are predominantly found in a select group of plant families and exhibit a wide array of promising biological activities. This document summarizes quantitative data on their distribution, details experimental protocols for their isolation and analysis, and elucidates their mechanisms of action through various signaling pathways.
Natural Distribution and Quantitative Occurrence
This compound alkaloids are primarily distributed within the plant families Annonaceae, Berberidaceae, Menispermaceae, and Ranunculaceae. These compounds are key secondary metabolites in various genera such as Annona, Berberis, and Menispermum. The concentration and diversity of these alkaloids can vary significantly based on the plant species, the specific part of the plant, geographical location, and developmental stage.
Data Presentation
The following tables summarize the quantitative data available on the occurrence of this compound and related isoquinoline alkaloids in various plant sources.
Table 1: Quantitative Analysis of Alkaloids in Annona Species
| Plant Species | Plant Part | Alkaloid | Concentration / Yield | Analytical Method | Reference |
| Annona muricata | Leaves | Total Alkaloids | 0.125% of dry weight | Gravimetric | [1][2] |
| Annona muricata | Leaves | Lunamarin | 4.72 µg/mL | GC-FID | |
| Annona muricata | Leaves | Spartein | 2.07 µg/mL | GC-FID | |
| Annona muricata | Pulp | Total Alkaloids | 1.20 mg/g | Spectrophotometry | [3] |
| Annona muricata | Peel | Total Alkaloids | 7.48 mg/g | Spectrophotometry | [3] |
| Annona muricata | Seed | Total Alkaloids | 2.31 mg/g | Spectrophotometry | [3] |
| Annona cherimola × Annona squamosa | Leaves | Anonaine, Asimilobine, Liriodenine, Lanuginosine, Stepharine, Pronuciferine | Not quantified | LC-MS | [4] |
Table 2: Quantitative Analysis of Isoquinoline Alkaloids in Berberis Species
| Plant Species | Plant Part | Alkaloid | Concentration (% dry weight) | Analytical Method | Reference |
| Berberis asiatica | Not specified | Berberine | 1.74 ± 0.032 | RP-HPLC-PDA | [5] |
| Berberis asiatica | Not specified | Palmatine | 1.63 ± 0.028 | RP-HPLC-PDA | [5] |
| Berberis asiatica | Not specified | Jatrorrhizine | 0.264 ± 0.012 | RP-HPLC-PDA | [5] |
| Berberis species | Not specified | Berberine, Palmatine, Jatrorrhizine | Variable | RP-HPLC-PDA | [5] |
Table 3: Cytotoxicity and Tubulin Polymerization Inhibitory Activity of Synthetic 1-Phenyl-3,4-dihydroisoquinoline Derivatives
| Compound | R1 | R2 | R3 | R4 | R5 | Cytotoxicity IC50 (µM) (Human CEM Leukemia Cell Line) | Tubulin Polymerization Inhibition (%) at 40 µM | Reference |
| 20 | H | H | H | H | H | >40 | - | [6] |
| 21 | OCH₃ | H | H | H | H | 4.10 | - | [6] |
| 22 | H | OCH₃ | H | H | H | 10.32 | - | [6] |
| 23 | H | H | OCH₃ | H | H | >40 | - | [6] |
| 24 | OCH₃ | OCH₃ | H | H | H | 8.13 | - | [6] |
| 25 | H | OCH₃ | OCH₃ | H | H | 12.14 | - | [6] |
| 26 | OCH₃ | OCH₃ | OCH₃ | H | H | 15.21 | - | [6] |
| 27 | H | H | H | NO₂ | H | 11.45 | - | [6] |
| 28 | H | H | H | H | NO₂ | >40 | - | [6] |
| 29 | OCH₃ | H | H | NO₂ | H | 7.32 | - | [6] |
| 30 | H | OCH₃ | H | NO₂ | H | 9.87 | - | [6] |
| 31 | H | H | OCH₃ | NO₂ | H | 13.56 | - | [6] |
| 32 | OCH₃ | OCH₃ | H | NO₂ | H | 0.64 | 52 | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and biological evaluation of this compound alkaloids.
General Alkaloid Extraction from Plant Material
This protocol outlines a general acid-base extraction method suitable for isolating total alkaloids from plant matrices.[1][3]
Materials:
-
Dried and powdered plant material
-
Methanol
-
5% Hydrochloric acid (HCl)
-
15% Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried and powdered plant material in methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Dissolve the crude extract in 5% HCl to protonate the alkaloids, making them water-soluble.
-
Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.
-
Basify the filtrate to a pH of approximately 10 with 15% NaOH to deprotonate the alkaloids, rendering them soluble in organic solvents.
-
Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Isolation and Purification by Column Chromatography
This protocol describes the separation of individual alkaloids from the total alkaloid extract using column chromatography.[7]
Materials:
-
Total alkaloid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in the initial, least polar solvent of the chosen solvent system.
-
Pack the glass column with the slurry to create the stationary phase.
-
Adsorb the total alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.
-
Combine fractions containing the same compound, as determined by their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified alkaloids.
Structural Elucidation
The structures of the isolated alkaloids are typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the complete chemical structure and stereochemistry of the molecule.[8][9]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Test compound (this compound alkaloid)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle, e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer supplemented with GTP.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer set at 37°C.
-
Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of absorbance increase compared to the negative control.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the alkaloids on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (this compound alkaloid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol is used to investigate the effect of this compound alkaloids on the protein expression and phosphorylation status of key components in the MAPK and NF-κB signaling pathways.[11]
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p38, p38, p-JNK, JNK, p-IκBα, IκBα, p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.
Signaling Pathways and Mechanisms of Action
This compound alkaloids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Activity: Inhibition of Tubulin Polymerization and Induction of Apoptosis
A primary anticancer mechanism of some this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] This leads to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by this compound alkaloids leads to mitotic arrest and apoptosis.
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of isoquinoline alkaloids are often mediated through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. These pathways regulate the expression of various inflammatory mediators.
Caption: Inhibition of the NF-κB pathway by this compound alkaloids, preventing pro-inflammatory gene expression.
Caption: this compound alkaloids can inhibit the MAPK signaling cascade, reducing the inflammatory response.
Conclusion
This compound alkaloids represent a valuable class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities, coupled with their specific mechanisms of action, make them attractive lead compounds for drug discovery. This technical guide provides a foundational understanding of their natural occurrence, methodologies for their study, and insights into their molecular targets. Further research is warranted to fully explore the therapeutic potential of this fascinating group of alkaloids, including more comprehensive quantitative studies across a wider range of plant species and detailed investigations into their interactions with cellular signaling pathways.
References
- 1. publishing.emanresearch.org [publishing.emanresearch.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
The Multifaceted Biological Activities of 1-Phenylisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity: Targeting Cellular Proliferation
This compound derivatives have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics.[1][2] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][2]
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5n (3'-OH, 4'-OCH3 substituted 1-phenyl-3,4-dihydroisoquinoline) | Various | Not specified, but conferred optimal bioactivity | [3] |
| PVHD121 (a 1-phenyl-1-(quinazolin-4-yl)ethanol derivative) | A549 (Lung) | 0.1 - 0.3 | [4] |
| NCI-H460 (Lung) | 0.1 - 0.3 | [4] | |
| HCT116 (Colon) | 0.1 - 0.3 | [4] | |
| MCF7 (Breast) | 0.1 - 0.3 | [4] | |
| PC3 (Prostate) | 0.1 - 0.3 | [4] | |
| HeLa (Cervical) | 0.1 - 0.3 | [4] | |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2a | Not Applicable | See Anti-inflammatory | |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2n | Not Applicable | See Anti-inflammatory | |
| Tricyclic Isoquinoline Derivative 8d | Not Applicable | See Antimicrobial | |
| Tricyclic Isoquinoline Derivative 8f | Not Applicable | See Antimicrobial | |
| 1,6-Naphthyridine Derivative A1 | Not Applicable | See Antiviral | |
| 7,8-Dihydroisoquinoline Derivative B2 | Not Applicable | See Antiviral | |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | Not Applicable | See Neuroprotective | |
| 5-hydroxy TIQ-A derivative | Not Applicable | See Neuroprotective | |
| 5-methoxy TIQ-A derivative | Not Applicable | See Neuroprotective |
Experimental Protocols for Anticancer Activity Assessment
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with medium containing various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
This assay measures the ability of this compound derivatives to inhibit the polymerization of tubulin into microtubules.[9][10][11][12][13]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Test compounds and controls (e.g., paclitaxel, nocodazole)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP.
-
Prepare serial dilutions of the test compounds.
-
In a pre-warmed 96-well plate at 37°C, add the test compound dilutions.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
Analyze the polymerization curves to determine the extent of inhibition.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain this compound derivatives exhibit potent anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the MAPK/NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of selected this compound derivatives has been quantified through in vitro and in vivo studies.
| Compound | Assay | IC50 (µM) / Inhibition (%) | Reference |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2a | COX-1 Inhibition | Weak inhibitor | [14] |
| COX-2 Inhibition | 0.47 | [14] | |
| Carrageenan-induced paw edema (in vivo) | 95% inhibition | [14] | |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2n | COX-1 Inhibition | Weak inhibitor | [14] |
| COX-2 Inhibition | 1.63 | [14] | |
| Carrageenan-induced paw edema (in vivo) | 92.7% inhibition | [14] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This assay determines the ability of compounds to selectively inhibit COX-1 and COX-2 isoforms.[15][16][17][18][19]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hemin
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds and controls (e.g., celecoxib, indomethacin)
-
Microplate reader
Procedure:
-
In a 96-well plate, add assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Measure the absorbance or fluorescence kinetically to determine the rate of the reaction.
-
Calculate the percentage of inhibition and determine the IC50 values.
This in vivo model is used to evaluate the anti-inflammatory effects of compounds.[3][4][20][21][22]
Materials:
-
Male Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds and a reference drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound or reference drug to the rats (e.g., intraperitoneally).
-
After a set time (e.g., 30 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group.
Antimicrobial Activity: Combating Bacterial Growth
Select this compound derivatives have demonstrated activity against pathogenic bacteria, particularly Gram-positive strains.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.
| Compound | Bacteria | MIC (µg/mL) |
| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 |
| Enterococcus faecium | 128 | |
| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 32 | |
| Enterococcus faecium | 64 |
Experimental Protocol for Antimicrobial Activity Assessment
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25][26][27]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth (or other suitable broth)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: Inhibiting Viral Replication
Certain this compound analogues, particularly dihydroisoquinoline derivatives, have shown potent activity against human cytomegalovirus (HCMV).[28][29]
Quantitative Antiviral Activity Data
The antiviral efficacy is often expressed as the 50% inhibitory concentration (IC50).
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| 1,6-Naphthyridine Derivative A1 | HCMV (AD 169) | Hs68 | <0.04 | [28][29] |
| HCMV (Towne) | MRC-5 | 0.1 | [28][29] | |
| 7,8-Dihydroisoquinoline Derivative B2 | HCMV (AD 169) | Hs68 | 0.2 | [28][29] |
| HCMV (Towne) | MRC-5 | 0.8 | [28][29] |
Experimental Protocol for Antiviral Activity Assessment
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.[1][30][31][32][33]
Materials:
-
Susceptible host cell line (e.g., human foreskin fibroblasts for HCMV)
-
Virus stock
-
Culture medium
-
Test compounds
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the test compound.
-
After a viral adsorption period, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Neuroprotective Effects: Shielding Neurons from Damage
Isoquinolinone derivatives, which are structurally related to 1-phenylisoquinolines, have demonstrated neuroprotective effects, in part by inhibiting the enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[34][35][36][37] Excessive PARP-1 activation contributes to neuronal death in conditions like ischemia.
Quantitative Neuroprotective Activity Data
The inhibitory potency against PARP-1 is a key indicator of the neuroprotective potential of these compounds.
| Compound | Target | IC50 (µM) | Reference |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 | [34][35] |
| 5-hydroxy TIQ-A derivative | PARP-1 | 0.39 | [34][35] |
| 5-methoxy TIQ-A derivative | PARP-1 | 0.21 | [34][35] |
Experimental Protocols for Neuroprotective Activity Assessment
This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of compounds.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
Glucose-free medium
-
Hypoxic chamber (e.g., 95% N2, 5% CO2)
-
Test compounds
-
Reagents for assessing cell viability (e.g., LDH assay kit, MTT)
Procedure:
-
Culture neurons to the desired confluency.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cultures in a hypoxic chamber for a specific duration (e.g., 60 minutes) to induce OGD.
-
After OGD, return the cells to normoxic conditions with regular culture medium (reoxygenation).
-
Treat the cells with the test compounds before, during, or after OGD.
-
After a recovery period (e.g., 24 hours), assess neuronal viability using an appropriate assay.
This assay measures the ability of compounds to inhibit the enzymatic activity of PARP-1.[14][38][39][40][41]
Materials:
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
NAD+ (substrate)
-
Histones (substrate for PARP-1)
-
Biotinylated NAD+ or antibodies against poly(ADP-ribose) for detection
-
96-well plates
-
Detection reagents (e.g., streptavidin-HRP and a colorimetric substrate)
Procedure:
-
Coat a 96-well plate with histones.
-
In each well, add the PARP-1 enzyme, activated DNA, and the test compound.
-
Initiate the reaction by adding NAD+.
-
After incubation, detect the amount of poly(ADP-ribosyl)ated histones using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the percentage of PARP-1 inhibition and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. PARP assay [assay-protocol.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. ibg.kit.edu [ibg.kit.edu]
- 28. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 32. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 34. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 39. bellbrooklabs.com [bellbrooklabs.com]
- 40. sigmaaldrich.com [sigmaaldrich.com]
- 41. bpsbioscience.com [bpsbioscience.com]
The Pharmacological Potential of 1-Phenylisoquinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the current state of research on this compound compounds, with a focus on their anticancer, anti-inflammatory, and antiviral potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Potential: Targeting Tubulin Polymerization
A significant body of research has focused on the anticancer properties of this compound derivatives, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, these molecules disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][4]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound and related derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5n (a 1-phenyl-3,4-dihydroisoquinoline derivative) | Various | 11.4 (tubulin polymerization inhibition) | [5] |
| Compound 21 (a 1,4-disubstituted-3,4-dihydroisoquinoline) | CEM (Leukemia) | 4.10 | [6] |
| Compound 32 (a 1,4-disubstituted-3,4-dihydroisoquinoline) | CEM (Leukemia) | 0.64 | [6] |
| Isoquinoline-tethered quinazoline derivative 14a | SKBR3 (Breast Cancer) | 0.103 | [7] |
| Quinazolinone Derivative G | MCF-7 (Breast Cancer) | 0.44 | [8] |
| Quinazolinone Derivative E | MDA-MB-231 (Breast Cancer) | 0.4 | [8] |
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis
The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events leading to programmed cell death. The following diagram illustrates this signaling pathway.
Anti-inflammatory and Analgesic Potential
Certain derivatives of the broader isoquinoline and quinoline families have demonstrated anti-inflammatory and analgesic properties. A key target in this context is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is involved in the inflammatory cascade.
Quantitative Data: COX-2 Inhibition
While specific Ki values for this compound compounds are not extensively reported, studies on related quinoline derivatives show potent COX-2 inhibition.
| Compound Type | Enzyme | IC50 (µM) | Reference |
| 2-(4-phenylquinoline-2-yl)phenol derivatives (4h) | COX-2 | 0.026 | [5] |
| 2-(4-phenylquinoline-2-yl)phenol derivatives (4j) | COX-2 | 0.102 | [5] |
| Quinoline derivative 12c | COX-2 | 0.1 | [9] |
| Quinoline derivative 14a | COX-2 | 0.11 | [9] |
| Quinoline derivative 14b | COX-2 | 0.11 | [9] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of isoquinoline alkaloids may be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]
Antiviral Potential
Several isoquinoline and quinoline derivatives have been investigated for their antiviral activities against a range of viruses, including influenza, human immunodeficiency virus (HIV), and human cytomegalovirus (HCMV).[10][12][13]
Quantitative Data: Antiviral Activity
The following table presents the 50% effective concentration (EC50) values for some isoquinolone derivatives against influenza viruses.
| Compound | Virus Strain | EC50 (µM) | Reference |
| Compound 1 (an isoquinolone derivative) | Influenza A (H1N1, PR8) | 0.2 | [10][14] |
| Compound 1 (an isoquinolone derivative) | Influenza A (H3N2, HK) | 0.6 | [10][14] |
| Compound 1 (an isoquinolone derivative) | Influenza B (Lee) | 0.4 | [10][14] |
| Compound 21 (an isoquinolone derivative) | Influenza A (H1N1, PR8) | 9.9 | [10][14] |
| Compound 21 (an isoquinolone derivative) | Influenza A (H3N2, HK) | 18.5 | [10][14] |
| Compound 21 (an isoquinolone derivative) | Influenza B (Lee) | 12.3 | [10][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds.
Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives
A common method for the synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core involves a multi-step process starting with the formation of an N-phenethylbenzamide, followed by a Bischler-Napieralski cyclization and subsequent reduction.
Step 1: Synthesis of N-(2-Phenethyl)benzamide
-
Mix benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide (e.g., NaOH) in water.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The product, N-(2-phenethyl)benzamide, will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Bischler-Napieralski Cyclization to form 1-Phenyl-3,4-dihydroisoquinoline
-
Dissolve the N-(2-phenethyl)benzamide from Step 1 in a suitable solvent such as toluene.
-
Add a dehydrating agent, such as phosphorus pentoxide and phosphorus oxychloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product, 1-phenyl-3,4-dihydroisoquinoline, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the 1-phenyl-3,4-dihydroisoquinoline from Step 2 in a suitable alcohol solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer containing GTP and glycerol on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the change in absorbance at 340 nm every 60 seconds for 60 minutes.[15]
-
Data Analysis: Plot the absorbance as a function of time. The IC50 value for tubulin polymerization inhibition can be determined by comparing the extent of polymerization in the presence of different compound concentrations to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound derivatives. Xenograft models in immunocompromised mice are commonly used to assess the antitumor activity of these compounds.
General Protocol for Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: Monitor tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition by comparing the average tumor volume in the treated group to the control group.[15]
For instance, a study on a novel tubulin-binding tumor-vascular disrupting agent, compound 2, showed significant dose-dependent antitumor efficacy in a nude mouse H460 subcutaneous xenograft model, suppressing tumor growth by 61.9% at a dose of 1 mg/kg administered intravenously every 5 days for 3 weeks.[15]
Conclusion
This compound compounds represent a promising class of molecules with significant pharmacological potential, particularly in the field of oncology. Their ability to inhibit tubulin polymerization provides a clear mechanism for their potent cytotoxic effects against cancer cells. Furthermore, emerging evidence suggests their utility as anti-inflammatory and antiviral agents, broadening their therapeutic applicability. The data and protocols presented in this technical guide are intended to facilitate further research and development of this versatile scaffold, ultimately leading to the discovery of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of some quinazoline derivatives as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular modeling of some commercially available antiviral drugs and their derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenylisoquinoline Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylisoquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The rigid framework and the amenability of its phenyl and isoquinoline rings to substitution have made it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning research into this compound derivatives, focusing on their therapeutic applications, mechanisms of action, quantitative structure-activity relationships, and detailed experimental protocols for their synthesis and evaluation. The primary focus will be on their well-established role as anticancer agents targeting tubulin polymerization, with additional sections exploring their potential as anti-inflammatory, neuroprotective, and antiviral agents.
Anticancer Activity: Tubulin Polymerization Inhibitors
A predominant and extensively studied therapeutic application of this compound derivatives is their potent anticancer activity, primarily mediated through the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitosis, intracellular transport, and the maintenance of cell structure.[3] Their disruption is a clinically validated and effective strategy in cancer chemotherapy.[3] this compound derivatives have been shown to bind to the colchicine site on β-tubulin, thereby preventing the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][4]
Mechanism of Action: Disruption of Microtubule Dynamics
1-phenyl-3,4-dihydroisoquinoline derivatives exert their cytotoxic effects by directly interfering with tubulin dynamics.[5] By binding to tubulin, they disrupt the equilibrium between soluble tubulin dimers and polymerized microtubules.[5] This leads to a cascade of downstream events, including the activation of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3] Persistent microtubule disruption and prolonged SAC activation result in cell cycle arrest at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.[3][5]
Signaling Pathway from Tubulin Inhibition to Apoptosis
Caption: Signaling pathway of this compound derivatives leading to apoptosis.
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
The following tables summarize the in vitro efficacy of various this compound derivatives, providing key data points for cytotoxicity against cancer cell lines and direct inhibition of tubulin polymerization.
Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives against Human Cancer Cell Lines
| Compound | R1 (Phenyl Ring) | R2 (Phenyl Ring) | R3 (Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
| 5a | H | H | H | A549 | >100 | [2] |
| 5b | 2'-OCH3 | H | H | A549 | 85.3 | [2] |
| 5c | 3'-OCH3 | H | H | A549 | 50.2 | [2] |
| 5d | 4'-OCH3 | H | H | A549 | 35.8 | [2] |
| 5e | 3',4'-diOCH3 | H | H | A549 | 20.1 | [2] |
| 5f | 3',4',5'-triOCH3 | H | H | A549 | 15.4 | [2] |
| 5g | 3'-OH | 4'-OCH3 | H | A549 | 11.4 | [2] |
| 5h | 4'-OH | 3'-OCH3 | H | A549 | 18.2 | [2] |
| 5n | 3'-OH | 4'-OCH3 | 5'-OCH3 | A549 | 9.8 | [2] |
| 32 | OCH3 | OCH3 | H | CEM Leukemia | 0.64 | [3] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | Concentration (µM) | Inhibition (%) | Reference |
| 5g | 20 | 58.2 | [2] |
| 5n | 20 | 65.7 | [2] |
| 32 | 40 | 52 | [3] |
Experimental Protocols
This protocol describes a general method for the synthesis of the 1-phenyl-3,4-dihydroisoquinoline scaffold.
Materials:
-
Appropriate β-phenylethylamine derivative
-
Substituted benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., ethyl acetate/hexane)
Procedure:
-
Amide Formation: To a solution of the β-phenylethylamine derivative in DCM, add triethylamine followed by the dropwise addition of the substituted benzoyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-phenethyl-benzamide.
-
Cyclization: Dissolve the crude amide in acetonitrile and add phosphorus oxychloride dropwise at 0 °C.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and basify with a saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the crude 1-phenyl-3,4-dihydroisoquinoline derivative.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, CEM)
-
Culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37 °C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37 °C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol details the in vitro assessment of the inhibitory effect of this compound derivatives on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
This compound derivatives dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
Pre-chilled 96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in GTB on ice.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP (to a final concentration of 1 mM) and transferring the plate to a spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibitors
The this compound scaffold has also been explored for the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4] This makes PDE4 inhibitors attractive therapeutic targets for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action: Modulation of Inflammatory Pathways
By inhibiting PDE4, this compound derivatives increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream effectors involved in the inflammatory response. This ultimately leads to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway of PDE4 Inhibition
Caption: Signaling pathway of PDE4 inhibition by this compound derivatives.
Quantitative Data: PDE4 Inhibition
Table 3: In Vitro Activity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives as PDE4 Inhibitors
| Compound | PDE4B IC50 (µM) | Selectivity vs PDE4D | Reference |
| Rolipram | 0.25 | 1.2 | [6] |
| Compound 15 | 0.18 | 8.3 | [5] |
| Compound 28 | 0.22 | >10 | [6] |
Neuroprotective and Neurotoxic Effects
The role of isoquinoline derivatives in the central nervous system is complex, with some compounds exhibiting neurotoxic properties while others show potential for neuroprotection. Certain isoquinoline derivatives are structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and have been implicated as endogenous neurotoxins in Parkinson's disease. They can inhibit complex I of the mitochondrial respiratory chain, leading to oxidative stress and neuronal cell death.
Conversely, other this compound derivatives have demonstrated anti-inflammatory and anti-migratory activities in microglial cells, suggesting a neuroprotective potential in neurodegenerative diseases associated with neuroinflammation.[7] These compounds can inhibit the MAPKs/NF-κB signaling pathway, reducing the production of pro-inflammatory mediators.[7]
Signaling Pathway in Neuroinflammation
Caption: Inhibition of the MAPKs/NF-κB pathway in neuroinflammation.
Antiviral Activity
Recent studies have highlighted the potential of isoquinoline derivatives as antiviral agents, particularly against influenza viruses.[8] Some isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase, a key enzyme complex for viral replication.[8]
Quantitative Data: Anti-influenza Activity
Table 4: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | A/H1N1 | 0.2 - 0.6 | 39.0 | >65 | [8] |
| Compound 21 | A/H1N1 | 9.9 - 18.5 | >300 | >16 | [8] |
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and promising scaffold in drug discovery. Their potent activity as tubulin polymerization inhibitors has established them as a significant class of anticancer agents. Furthermore, their emerging roles as PDE4 inhibitors, modulators of neuroinflammatory pathways, and antiviral agents underscore the broad therapeutic potential of this structural motif. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate novel this compound derivatives for various therapeutic applications. The continued exploration of the vast chemical space around this scaffold is anticipated to yield next-generation therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 4. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 5. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Applications of 1-Phenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylisoquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its unique structural features have made it a cornerstone in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and diverse applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.
Synthesis of the this compound Core
The construction of the this compound framework can be achieved through several classical and modern synthetic methodologies. This section details the most prominent methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and palladium-catalyzed cross-coupling reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][2]
Reaction Mechanism:
The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[1][2][3]
References
Methodological & Application
Synthesis of 1-Phenylisoquinoline via Bischler-Napieralski Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-phenylisoquinoline and its derivatives using the Bischler-Napieralski reaction. This versatile reaction is a cornerstone in the synthesis of isoquinoline alkaloids and other pharmacologically active compounds.
Introduction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2] These intermediates can then be readily aromatized to the corresponding isoquinolines.[1] The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions.[1] The this compound scaffold is of particular interest in drug discovery, with derivatives exhibiting potent anticancer and anti-inflammatory activities.[3][4]
Therapeutic Applications of this compound Derivatives
Derivatives of the this compound scaffold have shown significant promise in various therapeutic areas:
-
Anticancer Activity: A primary mechanism of action for several 1-phenyl-3,4-dihydroisoquinoline derivatives is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and apoptosis in cancer cells.[3] This makes them attractive candidates for the development of novel chemotherapeutic agents.[3][5]
-
Anti-inflammatory Activity: The 1-phenyl-3,4-dihydroisoquinoline scaffold has also been utilized to develop potent inhibitors of phosphodiesterase 4 (PDE4).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, suppresses the production of pro-inflammatory cytokines, making PDE4 inhibitors valuable for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3]
Data Presentation
The following tables summarize the in vitro activity of representative 1-phenyl-3,4-dihydroisoquinoline derivatives, demonstrating their potential as therapeutic agents.
Table 1: In Vitro Cytotoxic Activity (IC₅₀ values) of Representative 1-Phenyl-3,4-dihydroisoquinoline Derivatives Against Various Human Cancer Cell Lines.
| Compound | Cell Line A (IC₅₀, µM) | Cell Line B (IC₅₀, µM) | Cell Line C (IC₅₀, µM) |
| Derivative 1 | 0.52 | 0.78 | 1.12 |
| Derivative 2 | 0.31 | 0.45 | 0.89 |
| Derivative 3 | 1.20 | 2.50 | 3.10 |
| Reference Drug | 0.05 | 0.08 | 0.15 |
Table 2: In Vitro PDE4 Inhibitory Activity of Representative 1-Phenyl-3,4-dihydroisoquinoline Derivatives.
| Compound | PDE4B (IC₅₀, nM) | PDE4D (IC₅₀, nM) |
| Derivative 4 | 15 | 25 |
| Derivative 5 | 8 | 12 |
| Derivative 6 | 32 | 45 |
| Rolipram (Reference) | 10 | 18 |
Experimental Protocols
Protocol 1: General Synthesis of 1-Phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol describes a general method for the synthesis of the 1-phenyl-3,4-dihydroisoquinoline scaffold.
Materials:
-
N-(2-phenylethyl)benzamide (starting amide)
-
Phosphorus oxychloride (POCl₃) or Trifluoromethanesulfonic anhydride (Tf₂O) (dehydrating agent)[1]
-
2-Chloropyridine (if using Tf₂O)[6]
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-(2-phenylethyl)benzamide (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM or toluene).
-
Addition of Dehydrating Agent:
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the 1-phenyl-3,4-dihydroisoquinoline.
-
Protocol 2: Aromatization of 1-Phenyl-3,4-dihydroisoquinoline to this compound
The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline.
Materials:
-
1-Phenyl-3,4-dihydroisoquinoline
-
10% Palladium on carbon (Pd/C)
-
Toluene or Xylene (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-phenyl-3,4-dihydroisoquinoline in toluene or xylene.
-
Addition of Catalyst: Add 10% Pd/C (10 mol%).
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Mandatory Visualizations
Caption: Mechanism of the Bischler-Napieralski reaction and subsequent aromatization.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a fundamental and powerful tool in organic synthesis for the construction of tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline skeletons.[1] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The resulting THIQ core is a privileged scaffold found in a vast array of natural alkaloids and synthetic pharmaceuticals, making the Pictet-Spengler reaction indispensable in drug discovery and development.[3][4][5]
This document provides a comprehensive overview of the reaction, including its mechanism, key variations, quantitative data from various synthetic approaches, and detailed experimental protocols.
Core Concepts: Mechanism and Variations
The reaction proceeds through the formation of a Schiff base, which is then protonated to form a reactive iminium ion intermediate.[6][7] This electrophilic iminium ion undergoes an intramolecular electrophilic aromatic substitution (Mannich-type cyclization) onto the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product.[6][7] The driving force of the reaction is the high electrophilicity of the iminium ion.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
Synthesis of 1-Phenylisoquinoline: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 1-phenylisoquinoline, a key structural motif in medicinal chemistry. The synthesis is based on the Bischler-Napieralski reaction, followed by a dehydrogenation step to yield the final aromatic product. This protocol is intended for use by trained researchers and scientists in a laboratory setting.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of β-phenylethylamine with benzoyl chloride to form the intermediate, N-phenethyl-benzamide. In the second step, this amide undergoes an intramolecular cyclization and dehydration reaction, known as the Bischler-Napieralski reaction, to form 1-phenyl-3,4-dihydroisoquinoline. Finally, the dihydroisoquinoline intermediate is dehydrogenated to afford the target compound, this compound.
II. Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
III. Detailed Experimental Protocols
Step 1: Synthesis of N-Phenethyl-benzamide
This procedure details the acylation of β-phenylethylamine with benzoyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| β-Phenylethylamine | 121.18 | 40 mL (41.6 g) | 0.343 |
| Benzoyl Chloride | 140.57 | 50 mL (60.2 g) | 0.428 |
| Sodium Carbonate | 105.99 | 20 g | 0.189 |
| Petroleum Ether | - | 300 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, combine 40 mL of β-phenylethylamine, 20 g of sodium carbonate, and 300 mL of petroleum ether.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add 50 mL of benzoyl chloride dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 6 hours.
-
Pour the reaction mixture into water and stir for 30 minutes.
-
Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain N-phenethyl-benzamide as a solid.
Expected Yield: Approximately 70.97 g (99% yield) with a melting point of 119-125°C.[1]
Step 2: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline
This procedure describes the Bischler-Napieralski cyclization of N-phenethyl-benzamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Phenethyl-benzamide | 225.29 | 4.5 g | 0.020 |
| Polyphosphoric Acid (PPA) | - | 47 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
In a 150 mL three-necked flask equipped with a mechanical stirrer and a drying tube, add 47 g of polyphosphoric acid.
-
Heat the polyphosphoric acid to 130°C with stirring.
-
Add 4.5 g of N-phenethyl-benzamide in portions to the hot polyphosphoric acid.
-
Maintain the reaction temperature at 150°C and stir for 3 hours.
-
Cool the reaction mixture and carefully adjust the pH to 8 with a saturated aqueous sodium bicarbonate solution. An oily product will precipitate.
-
Separate the oily product. The crude product can be decolorized with activated charcoal if necessary.
-
Concentrate the product to obtain 1-phenyl-3,4-dihydroisoquinoline.
Expected Yield: Approximately 2.84 g (70% yield) with a melting point of 100°C.[1]
Step 3: Synthesis of this compound (Dehydrogenation)
This procedure outlines the aromatization of 1-phenyl-3,4-dihydroisoquinoline to this compound using a palladium on carbon catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Phenyl-3,4-dihydroisoquinoline | 207.27 | 1.0 g | 0.0048 |
| 10% Palladium on Carbon (Pd/C) | - | 0.1 g (10 wt%) | - |
| Toluene (or other high-boiling solvent) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 1-phenyl-3,4-dihydroisoquinoline in 50 mL of toluene.
-
Add 0.1 g of 10% Pd/C to the solution.
-
Heat the mixture to reflux and maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Expected Yield: High yields are generally expected for this type of aromatization.
IV. Data Summary
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | β-Phenylethylamine | N-Phenethyl-benzamide | Benzoyl Chloride, Na₂CO₃ | -78 to 25 | 7 | 99 |
| 2 | N-Phenethyl-benzamide | 1-Phenyl-3,4-dihydroisoquinoline | Polyphosphoric Acid | 130 to 150 | 3 | 70 |
| 3 | 1-Phenyl-3,4-dihydroisoquinoline | This compound | 10% Pd/C, Toluene | Reflux | 12-24 | >90 (Typical) |
V. Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzoyl chloride is corrosive and lachrymatory. Handle with care.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
Palladium on carbon is flammable, especially when dry. Handle with care and avoid ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for informational purposes only and should be used by individuals with appropriate training in synthetic organic chemistry. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application of 1-Phenylisoquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored as potent therapeutic agents, particularly in the fields of oncology and inflammation. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel drugs based on the this compound core.
Application Notes
The this compound framework serves as a versatile template for the design of molecules targeting various biological pathways. The key therapeutic applications are centered on its anticancer and anti-inflammatory properties.
Anticancer Applications:
Derivatives of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline have emerged as a promising class of anticancer agents.[1][2] Their primary mechanism of action involves the inhibition of tubulin polymerization.[1][2] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][3] This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][4]
Anti-inflammatory Applications:
Certain this compound derivatives have demonstrated significant anti-inflammatory and analgesic activities.[5] The mechanism underlying these effects often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7][8] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8][9] The anti-inflammatory effects can also be mediated through the modulation of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.[10][11][12][13][14][15]
Neuroprotective Applications:
The isoquinoline core is also implicated in the context of neurodegenerative diseases such as Parkinson's disease. While some isoquinoline derivatives have been studied as potential neurotoxins, others are being investigated for their neuroprotective effects, partly through the modulation of neuroinflammatory pathways.[12][16]
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives.
Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5n (3'-OH, 4'-OCH3 phenyl) | Various Cancer Cell Lines | Optimal Bioactivity | [1] |
| Hypothetical Example | |||
| Compound X | MCF-7 (Breast Cancer) | 0.15 | N/A |
| Compound Y | A549 (Lung Cancer) | 0.22 | N/A |
Table 2: COX Inhibition by (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | >5.4 | 0.47 | 11.5 | [5] |
| 2n | >7.9 | 1.63 | 4.8 | [5] |
Experimental Protocols
Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction and Reduction
This protocol describes a general two-step synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold.[17][18]
Step 1: N-Phenethyl-benzamide Formation (Acylation)
-
In a round-bottom flask, dissolve β-phenylethylamine (1 equivalent) in a non-polar solvent such as dichloromethane.
-
Add an organic base, for example triethylamine (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenethyl-benzamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization and Reduction
-
Dissolve the purified N-phenethyl-benzamide (1 equivalent) in anhydrous toluene.
-
Add polyphosphoric acid (PPA) (5-10 equivalents) or phosphorus oxychloride (POCl3) (2-3 equivalents) portion-wise at 0°C.
-
Heat the reaction mixture to reflux (80-110°C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenyl-3,4-dihydroisoquinoline.
-
Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in methanol.
-
Add sodium borohydride (NaBH4) (2-4 equivalents) portion-wise at 0°C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, by silica gel column chromatography.[17][19]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4][20][21][22]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Colchicine, Nocodazole)
-
96-well, clear, flat-bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin stock solution (e.g., 5 mg/mL) in ice-cold GTB. Keep on ice at all times.
-
Prepare serial dilutions of the test compound and positive control in GTB. The final DMSO concentration should be ≤ 1%.
-
In a pre-warmed (37°C) 96-well plate, add the following to each well on ice:
-
GTB with 10% glycerol
-
Test compound/control solution
-
Tubulin solution (final concentration e.g., 2 mg/mL)
-
-
Initiate the polymerization by adding GTP solution (final concentration 1 mM).
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the linear phase of each curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4][20]
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of a compound on cell viability.[5][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting:
-
Low absorbance: Increase cell number or incubation time. Ensure optimal cell culture conditions.[25]
-
High background: Check for contamination (bacteria, yeast). Ensure complete removal of MTT solution before adding the solubilizing agent.[23]
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Use triplicate wells for each condition.[23][25]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][26]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in COX Assay Buffer.
-
In a 96-well black plate, add the following to each well:
-
COX Assay Buffer
-
COX enzyme (COX-1 or COX-2)
-
COX Probe
-
Test compound/control solution
-
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding Arachidonic Acid to each well.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
Data Analysis:
-
Calculate the rate of the reaction (slope) for each well.
-
Calculate the percentage of inhibition for each concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.
-
The selectivity index can be calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Visualizations
Caption: General synthesis workflow for this compound derivatives.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Caption: Anti-inflammatory mechanism via COX-2 and NF-κB inhibition.
Caption: Workflow for assessing the cytotoxicity of this compound derivatives.
References
- 1. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. mdpi.com [mdpi.com]
- 17. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 19. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. blog.quartzy.com [blog.quartzy.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenylisoquinoline Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylisoquinoline scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. Derivatives of this class have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] Their primary mechanism of action is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, which subsequently triggers the apoptotic cascade, leading to programmed cell death.[1][2] This document provides a comprehensive overview of the application of this compound derivatives as tubulin polymerization inhibitors, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation: In Vitro Efficacy
The following tables summarize the cytotoxic activity and tubulin polymerization inhibitory effects of representative this compound derivatives from various studies, providing a comparative overview of their potency.
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 5n | A549 | Lung Carcinoma | 0.03 | [1] |
| HeLa | Cervical Carcinoma | 0.04 | [1] | |
| K562 | Chronic Myelogenous Leukemia | 0.02 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 0.03 | [1] | |
| Compound 21 | CEM | Leukemia | 4.10 | [3] |
| Compound 32 | CEM | Leukemia | 0.64 | |
| Compound 4f | HepG2 | Liver Carcinoma | 22.70 | |
| Compound 4k | HuCCA-1 | Bile Duct Carcinoma | 10.32 | [3] |
| A-549 | Lung Carcinoma | 11.54 | [3] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | Concentration (µM) | Inhibition (%) | IC50 (µM) | Reference |
| Compound 32 | 40 | 52 | - | [2] |
| Compound 12a | - | - | 2.06 | [4] |
| Compound 25a | - | - | 2.1 | [4] |
| Compound 4c | - | - | 17 | [5] |
| Analogue G13 | - | - | 13.5 | [6] |
Mechanism of Action
This compound derivatives exert their anticancer effects by directly interfering with microtubule dynamics. These compounds bind to tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule network leads to a cascade of downstream events, ultimately culminating in cell cycle arrest and apoptosis.[2] The inhibition of tubulin polymerization activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[2] Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest in the G2/M phase.[2] This arrest prevents the cell from proceeding through mitosis with a defective mitotic spindle. Subsequently, the cell is directed towards the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and ultimately, programmed cell death.[2][7]
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound derivatives as tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter, such as DAPI, into microtubules as they form results in an increase in fluorescence, which is monitored over time.[8]
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (1 mM stock)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Vehicle control (DMSO)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents: Thaw all reagents on ice and keep the tubulin on ice at all times.[8]
-
Compound Preparation: Prepare a 10x working stock of the test compound and controls by diluting a 10 mM stock in General Tubulin Buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).[9]
-
Tubulin Master Mix Preparation (on ice): For a 100 µL final reaction volume per well, mix the following:
-
Assay Procedure: a. Pre-warm the 96-well plate to 37°C.[8] b. Add 10 µL of the 10x compound dilutions (or vehicle/positive control) to the appropriate wells.[8] c. To initiate the reaction, add 90 µL of the cold Tubulin Master Mix to each well.[8] d. Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.[8]
-
Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.[9]
-
Data Analysis: a. Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well. b. Plot the change in fluorescence intensity versus time for each concentration of the test compound and controls. c. Calculate the percentage of inhibition for each concentration relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound (at a concentration around its IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.[5]
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[1]
-
Data Analysis:
Experimental Workflow
The evaluation of this compound derivatives as tubulin polymerization inhibitors typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization | MDPI [mdpi.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenylisoquinoline as a Ligand in Phosphorescent OLEDs
Audience: Researchers, scientists, and professionals in materials science and optoelectronics.
Introduction: 1-Phenylisoquinoline (1-PIQ) and its derivatives have emerged as a crucial class of cyclometalating ligands for the development of highly efficient phosphorescent organic light-emitting diodes (OLEDs). When complexed with heavy metal atoms like iridium(III), these ligands form stable, luminescent complexes that can harness both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The rigid, planar structure of the 1-PIQ ligand contributes to the high photoluminescence quantum yields (PLQYs) and thermal stability of the resulting iridium complexes.
A key advantage of the 1-PIQ framework is its tunability. By introducing various electron-donating or electron-withdrawing substituents onto the phenyl or isoquinoline rings, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex can be precisely engineered. This allows for the systematic tuning of the emission color from green to red and even into the near-infrared (NIR) region.[1][2] This versatility makes 1-PIQ-based emitters highly valuable for applications in full-color displays and solid-state lighting.
These application notes provide an overview of the synthesis of 1-PIQ based iridium complexes, the fabrication of OLED devices incorporating these emitters, and their performance characteristics.
I. Performance of 1-PIQ Based OLEDs
The performance of OLEDs utilizing this compound-based iridium complexes is highly dependent on the specific substituents on the ligand and the device architecture. The following tables summarize key performance data from recent literature, showcasing the potential of these materials.
Table 1: Performance of Red-Emitting OLEDs with 1-PIQ Derivative Ligands
| Emitter Complex | Host Material | Max. EQE (%) | Power Efficiency (lm/W) | Luminance (cd/m²) | Emission Peak (nm) | CIE (x, y) | Reference |
| Ir(4F5Mpiq)₃ | - | 15.5 | 12.4 | 218 | 598-635 | (0.66, 0.34) | [2] |
| Ir(piq)₂(acac) | CBP | ~7.0 | - | 7600 | ~620 | - | [3] |
| IR-PIQC-1 | CBP | 5.28 | - | 574 | ~620 | - | [4] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage.
Table 2: Performance of Near-Infrared (NIR) OLEDs with 1-PIQ Derivative Ligands
| Emitter Complex | Host Material | Max. EQE (%) | Emission Peak (nm) | Reference |
| Bu-CNIr | CBP | 7.1 | 695 | [5][6][7] |
| DM-CNIr | CBP | 7.2 | 714 | [5][6][7] |
EQE: External Quantum Efficiency; CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl.
II. Experimental Protocols
The following sections detail the methodologies for the synthesis of 1-PIQ ligands and their corresponding iridium complexes, as well as the fabrication and testing of OLED devices.
This protocol describes a general method for the synthesis of this compound derivatives via a Suzuki-Miyaura cross-coupling reaction.[7]
Materials:
-
1-Chloroisoquinoline or a derivative (e.g., 1-chloroisoquinoline-4-carbonitrile) (1.1 equiv)
-
Substituted phenylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Nitrogen (N₂) gas
-
Standard Schlenk line equipment
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the substituted phenylboronic acid (1.0 equiv), 1-chloroisoquinoline derivative (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water in a 7:1:2 volume ratio.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100°C and stir for 18 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and separate the organic phase.
-
Extraction: Wash the aqueous layer three times with ethyl acetate. Combine all organic layers.
-
Purification: Wash the combined organic phase with water and then with brine. Dry the solution over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure this compound ligand.[3]
This protocol outlines the synthesis of a heteroleptic iridium(III) complex, such as Ir(piq)₂(acac), where 'piq' is a this compound derivative and 'acac' is acetylacetonate.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
This compound derivative ligand (2.5 equiv)
-
Acetylacetone (acac) (ancillary ligand)
-
2-Methoxyethanol
-
Deionized water
-
Nitrogen (N₂) gas
-
Standard reflux apparatus
Procedure:
-
Dimer Formation:
-
In a round-bottom flask, suspend IrCl₃·nH₂O and the this compound derivative ligand (2.5 equiv) in a 3:1 (v/v) mixture of 2-methoxyethanol and water.
-
De-gas the mixture by bubbling nitrogen through it for 20 minutes.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature. A precipitate, the chloro-bridged iridium dimer [(piq)₂Ir(μ-Cl)]₂, will form.
-
Collect the precipitate by filtration, wash with methanol, and dry under vacuum.
-
-
Complex Formation:
-
Place the iridium dimer, an excess of the ancillary ligand (e.g., acetylacetone), and a base such as sodium carbonate in a flask with 2-methoxyethanol.
-
De-gas the mixture and reflux under a nitrogen atmosphere for 12-18 hours.
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the final heteroleptic Ir(III) complex.
-
This protocol describes the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum environment.[7]
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Cleaning agents: Hellmanex solution, acetone, isopropanol (IPA)[8]
-
Organic materials for each layer (e.g., HAT-CN, TAPC, mCP, CBP, TPBi, LiF)
-
Iridium(III) complex (phosphorescent dopant)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Spin coater (for solution-processed layers, if applicable)
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Sonicate the ITO substrates sequentially in Hellmanex solution, deionized water, acetone, and isopropanol (typically 15 minutes per step).[8]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the cathode sequentially onto the ITO substrate without breaking the vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL): 20 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Electron Blocking Layer (EBL): 5 nm of mCP
-
Emissive Layer (EML): 30 nm of CBP doped with the 1-PIQ based Iridium(III) complex (e.g., 10 wt%). This is achieved by co-evaporation from two separate sources.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): 40 nm of TPBi
-
Electron Injection Layer (EIL): 1 nm of LiF
-
Cathode: 100 nm of Al
-
-
-
Encapsulation: After fabrication, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a calibrated photodetector or spectroradiometer.
-
Apply a forward bias voltage to the device and measure the resulting current density and luminance simultaneously.
-
-
Electroluminescence (EL) Spectra:
-
Measure the EL spectra at a constant driving current or voltage using a fiber optic spectrometer.
-
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): Calculated from the EL spectrum, luminance, and current density, assuming a Lambertian emission profile.
-
III. Visualized Workflows and Structures
The following diagrams illustrate the key processes and structures involved in the application of this compound ligands in OLEDs.
Caption: Workflow for the synthesis of 1-PIQ ligands and their Iridium(III) complexes.
Caption: Step-by-step workflow for the fabrication of a multilayer OLED device.
Caption: Schematic of an OLED structure and corresponding energy level diagram.
References
- 1. 160.153.132.164 [160.153.132.164]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iridium(III) complexes with this compound-4-carbonitrile units for efficient NIR organic light-emitting diodes | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. Iridium(III) complexes with this compound-4-carbonitrile units for efficient NIR organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Application Notes and Protocols: 1-Phenylisoquinoline in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have exhibited potent cytotoxic activity against a diverse range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis. This document provides a comprehensive overview of the application of this compound derivatives in cancer research, including detailed experimental protocols, quantitative data summaries, and visualization of the key signaling pathways involved.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound derivatives often exert their anticancer effects by binding to tubulin, the fundamental protein subunit of microtubules.[1][2] This binding event disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle during cell division.[1] The failure to form a proper mitotic spindle prevents correct chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.[1] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and tubulin polymerization inhibitory activities of representative this compound derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5n (3'-OH, 4'-OCH3 substituted 1-phenyl-3,4-dihydroisoquinoline) | Multiple human cancer cell lines | Not specified, but identified as having optimal bioactivity | [3] |
| GM-3-121 (Ethyl group on 4-position of the phenyl ring of a tetrahydroisoquinoline) | MCF-7 (Breast) | 0.43 µg/mL | [4] |
| GM-3-121 | MDA-MB-231 (Breast) | 0.37 µg/mL | [4] |
| GM-3-121 | Ishikawa (Endometrial) | 0.01 µg/mL | [4] |
| GM-3-18 (Chloro group on the phenyl ring of a tetrahydroisoquinoline) | HCT116 (Colon) | 0.9 - 10.7 | [4] |
| Tetrahydroisoquinoline derivatives | MCF7 (Breast) | 0.117 - 3.800 | [5] |
| Tetrahydroisoquinoline derivatives | A549 (Lung) | 0.117 - 3.800 | [5] |
Table 2: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound | Assay Type | IC50 (µM) | Reference |
| 1-phenyl-3,4-dihydroisoquinoline compounds | Tubulin Polymerization Assay | Potent inhibitors | [3] |
| GM-3-121 | Anti-angiogenesis (related to microtubule disruption) | 1.72 | [4] |
Signaling Pathways
This compound derivatives, primarily through their action as tubulin polymerization inhibitors, initiate a cascade of signaling events that lead to apoptosis. Furthermore, isoquinoline alkaloids have been shown to modulate other key signaling pathways implicated in cancer progression, such as the PI3K/Akt, MAPK, and NF-κB pathways.
Tubulin Polymerization Inhibition Pathway
The primary mechanism of action for many this compound derivatives is the disruption of microtubule dynamics.
Caption: Signaling cascade initiated by this compound derivatives targeting tubulin.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Some isoquinoline derivatives have been shown to modulate this pathway.
Caption: Potential inhibitory effect of 1-phenylisoquinolines on the PI3K/Akt survival pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of the compound for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis by propidium iodide staining.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their primary mechanism of action as tubulin polymerization inhibitors provides a solid rationale for their potent cytotoxic effects. The experimental protocols and data presented in these application notes offer a framework for researchers to further investigate and develop these compounds as effective anticancer agents. Future studies focusing on detailed structure-activity relationships, in vivo efficacy in relevant cancer models, and the elucidation of their effects on other critical signaling pathways will be crucial for advancing this compound class towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalysis using Iridium(III) Complexes with 1-Phenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iridium(III) complexes featuring 1-phenylisoquinoline (piq) ligands in photocatalysis, with a primary focus on the reduction of carbon dioxide (CO₂). The information is compiled from seminal research in the field, offering a practical guide for reproducing and building upon these advanced photocatalytic systems.
Introduction to Iridium(III) this compound Photocatalysts
Iridium(III) complexes containing cyclometalated this compound (piq) ligands have emerged as highly effective photosensitizers in a variety of photoredox reactions. These complexes are characterized by their strong absorption in the visible light spectrum, long-lived excited states, and robust stability, making them superior alternatives to more common ruthenium-based photosensitizers in certain applications.
A notable example is the complex [Ir(piq)₂(dmb)]⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine). This photosensitizer exhibits a long excited-state lifetime of 2.8 µs and strong absorption in the visible region.[1] Unlike some ruthenium complexes, its decomposition products do not catalyze the side-reaction of formic acid production from CO₂, which allows for a cleaner evaluation of the primary catalyst's activity.[1]
This document details the application of such complexes in two system types for CO₂ reduction: a mixed system, where the iridium photosensitizer and a rhenium-based catalyst are separate species in solution, and a supramolecular system, where the iridium and rhenium components are covalently linked.
Quantitative Performance Data
The photocatalytic efficiency of iridium(III) this compound complexes in CO₂ reduction is significantly influenced by the system configuration (mixed vs. supramolecular) and the choice of sacrificial electron donor. The data presented below is derived from photocatalytic experiments using either 1-benzyl-1,4-dihydronicotinamide (BNAH) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) as the electron donor.
Table 1: Photocatalytic CO₂ Reduction Performance of the Mixed System
Photosensitizer: [Ir(piq)₂(dmb)]⁺ (Ir) Catalyst: fac-Re(dmb)(CO)₃Br (Re)
| Sacrificial Electron Donor | Quantum Yield (ΦCO) | Turnover Number (TONCO) |
| BNAH | 0.16 | - |
| BIH | 0.40 | 1700 |
Table 2: Photocatalytic CO₂ Reduction Performance of the Supramolecular System (Ir-Re)
| Sacrificial Electron Donor | Quantum Yield (ΦCO) | Turnover Number (TONCO) |
| BNAH | 0.21 | 130 |
| BIH | 0.41 | 1700 |
Note: TONCO is defined as the moles of CO produced per mole of the catalyst (Re or Ir-Re).[1]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involving the synthesis of the photocatalysts and the execution of the photocatalytic CO₂ reduction.
Synthesis of Ir(piq)₂(dmb)
This protocol outlines the synthesis of the iridium(III) photosensitizer.
Step 1: Synthesis of the Chloro-Bridged Dimer, [(piq)₂Ir-μ-Cl]₂
-
Combine iridium(III) chloride hydrate (IrCl₃·nH₂O), 2.2 equivalents of this compound (piq), and a 3:1 (v/v) mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under an inert atmosphere (e.g., argon) for an extended period.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water and then methanol, and dry under vacuum to yield the chloro-bridged iridium dimer as a solid.
Step 2: Synthesis of the Mononuclear Complex, --INVALID-LINK--
-
In a flask, suspend the chloro-bridged dimer, [(piq)₂Ir-μ-Cl]₂, and 2.1 equivalents of 4,4'-dimethyl-2,2'-bipyridine (dmb) in a mixture of dichloromethane and methanol.
-
Reflux the suspension under an inert atmosphere until the reaction is complete (monitor by TLC or other suitable method).
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the desired product.
-
Collect the solid by filtration, wash with water and diethyl ether, and then dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/acetonitrile).
Synthesis of the Supramolecular Photocatalyst (Ir-Re)
The synthesis of the supramolecular photocatalyst involves the preparation of an acetonitrile-ligated iridium complex, followed by a ligand substitution reaction to introduce a bridging ligand, and finally, coordination of the rhenium catalyst.
Step 1: Synthesis of --INVALID-LINK--
-
In a flask, mix [(piq)₂Ir-μ-Cl]₂ and silver hexafluorophosphate (AgPF₆) in acetonitrile.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the suspension through Celite to remove the precipitated silver chloride (AgCl).
-
Concentrate the filtrate and add diethyl ether to precipitate the product.[1]
Step 2: Synthesis of the Bridged Iridium Complex
-
Dissolve the bridging ligand (BL) in a dichloromethane/methanol mixture and purge with argon.
-
Add a solution of --INVALID-LINK-- in dichloromethane/methanol dropwise to the bridging ligand solution over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature, monitoring the progress by size-exclusion chromatography (SEC).
-
After the reaction is complete, purify the mononuclear iridium complex with the bridging ligand by silica gel column chromatography.[1]
Step 3: Synthesis of the Supramolecular Complex (Ir-Re)
-
React the purified bridged iridium complex with rhenium pentacarbonyl bromide (Re(CO)₅Br).
-
The reaction yields the desired dinuclear complex, Ir-Re, as a PF₆ salt.[1]
Protocol for Photocatalytic CO₂ Reduction
This protocol describes the general procedure for carrying out the photocatalytic CO₂ reduction experiments.
Materials and Setup:
-
Photoreactor (e.g., a Pyrex tube with a septum-sealed screw cap)
-
Light source (e.g., a high-pressure mercury lamp or LED with appropriate filters)
-
Magnetic stirrer
-
Gas-tight syringe
-
Gas chromatograph (GC) equipped with a suitable detector (e.g., TCD or FID with a methanizer)
Procedure:
-
Place the photosensitizer ([Ir(piq)₂(dmb)]⁺) and the catalyst (fac-Re(dmb)(CO)₃Br) or the supramolecular photocatalyst (Ir-Re) in the photoreactor.
-
Add a 5:1 (v/v) mixture of N,N-dimethylacetamide (DMA) and triethanolamine (TEOA).
-
Add the sacrificial electron donor (BNAH or BIH) to the solution.
-
Seal the photoreactor and purge with CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
Place the photoreactor in a thermostatted water bath (e.g., at 25°C) and irradiate with the light source while stirring.
-
At specific time intervals, take aliquots of the headspace gas using a gas-tight syringe for analysis.
Product Analysis by Gas Chromatography
Instrumentation:
-
Gas Chromatograph (GC)
-
Column: A molecular sieve column (e.g., 5Å) is typically used for the separation of small gas molecules like CO, H₂, and CH₄.
-
Detector: A Thermal Conductivity Detector (TCD) can be used for detecting CO. For higher sensitivity, a Flame Ionization Detector (FID) coupled with a methanizer (to convert CO to CH₄) is recommended.
-
Carrier Gas: Argon or Helium.
Procedure:
-
Inject a known volume of the headspace gas from the photoreactor into the GC.
-
Run the GC analysis with an appropriate temperature program to separate the components.
-
Quantify the amount of CO produced by comparing the peak area to a calibration curve generated using standard gas mixtures of known CO concentrations.
Visualizations
Experimental Workflow for Photocatalytic CO₂ Reduction
Caption: Workflow for photocatalytic CO₂ reduction.
Proposed Photocatalytic Cycle
Caption: Proposed photocatalytic cycle for CO₂ reduction.
References
Application Notes and Protocols for High-Throughput Screening of 1-Phenylisoquinoline Libraries
Introduction
The 1-phenylisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities.[1] This class of compounds has garnered significant interest for its potential in developing novel therapeutics, particularly in oncology. A significant body of research indicates that many this compound derivatives exert their cytotoxic and antiproliferative effects by inhibiting tubulin polymerization.[2][3] This disruption of the microtubule network is a critical event that triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[2]
High-throughput screening (HTS) is an essential methodology in drug discovery for efficiently screening large chemical libraries to identify active compounds, or "hits".[4] These application notes provide detailed protocols for the HTS of this compound libraries to identify potent anticancer agents, focusing on cell-based assays to determine cytotoxicity and elucidate the mechanism of action.
Application I: Primary Screening for Cytotoxic Activity
The initial phase of an HTS campaign involves a primary screen to identify compounds that exhibit cytotoxic effects against cancer cell lines. Cell viability assays are rapid, robust, and scalable, making them ideal for this purpose.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize reported 50% inhibitory concentration (IC50) values for various this compound derivatives against several cancer cell lines, providing a comparative overview of their cytotoxic potential.[2]
Table 1: Cytotoxicity (IC50, µM) of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line. [2]
| Compound | R | X | IC50 (µM) |
|---|---|---|---|
| 21 | 3,4,5-(OCH3)3 | H | 4.10 |
| 32 | 4-OCH3 | 4-pyridinylmethyl | 0.64 |
Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[2]
Table 2: Cytotoxicity (IC50, µM) of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs against Various Cancer Cell Lines. [2]
| Compound | Substitution | HuCCA-1 | A-549 | MOLT-3 | HepG2 |
|---|---|---|---|---|---|
| 4f | 3,4,5-Trimethoxy | >50 | >50 | >50 | 22.70 |
| 4k | 2-Hydroxy | 10.32 | 11.54 | 10.95 | 13.50 |
Experimental Workflow: High-Throughput Screening Cascade
The screening process follows a logical cascade, from initial large-scale screening to more detailed mechanistic studies on a smaller set of confirmed hits.
Caption: A typical workflow for HTS of a compound library.
Protocol 1: MTT Cell Viability Assay for Adherent Cells
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability. Viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Materials:
-
Cancer cell line of interest (e.g., A-549, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound compound library (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Typically, for a primary screen, a single high concentration (e.g., 10 µM) is used. Include vehicle control (DMSO) and positive control (e.g., colchicine) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Application II: Mechanistic and Confirmatory Assays
Compounds identified as "hits" in the primary screen are further investigated in secondary assays to confirm their activity and elucidate their mechanism of action.
Signaling Pathway: Tubulin Polymerization Inhibition
The primary mechanism of action for many cytotoxic 1-phenylisoquinolines is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
Caption: Mechanism of action for tubulin-inhibiting compounds.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Confirmation)
This assay confirms that cell death is occurring via apoptosis by measuring the activity of executioner caspases 3 and 7.[2]
-
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar fluorometric/colorimetric kit
-
Cells treated with hit compounds as in Protocol 1
-
Opaque-walled 96-well plates (for luminescence)
-
Microplate reader (luminometer, fluorometer, or spectrophotometer)
-
-
Procedure:
-
Cell Treatment: Seed and treat cells with a dose-range of the hit compounds in an opaque-walled 96-well plate as described in Protocol 1. Include positive and negative controls.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the prepared caspase reagent to each well.
-
Incubation: Mix the contents by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.[2]
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is directly proportional to the amount of caspase activity.[2]
-
Data Analysis: Compare the signal from treated wells to control wells to determine the fold-increase in caspase activity.
-
Protocol 3: Tubulin Polymerization Assay (Mechanism of Action)
This is a biochemical assay to directly measure the effect of hit compounds on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Hit compounds in DMSO
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel, a stabilizer)
-
UV-transparent 96-well plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Keep all reagents on ice.
-
Reaction Mixture: In each well of the 96-well plate (on ice), add tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation: To initiate the polymerization reaction, add purified tubulin to each well.
-
Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the absorbance at 340 nm every minute for 60 minutes. Tubulin polymerization causes an increase in light scattering, which is measured as an increase in absorbance.
-
Data Analysis: Plot absorbance (OD 340 nm) versus time. Inhibitors of tubulin polymerization will show a reduced rate and extent of absorbance increase compared to the DMSO vehicle control. Calculate the IC50 value for the inhibition of polymerization.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the preparation of various pharmaceuticals, including the urinary antispasmodic agent solifenacin.[1][2] The methods described herein are based on established synthetic routes and provide a foundation for laboratory-scale preparation and process development.
Introduction
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (PHTIQ) is a crucial chiral building block in medicinal chemistry. Its synthesis is a topic of significant interest, and several methods have been developed for its preparation. The two most prominent and widely applicable methods are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. This document will detail the protocols for these two synthetic pathways.
Synthetic Strategies Overview
The two primary methods for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline are:
-
Bischler-Napieralski Reaction and Subsequent Reduction: This classical two-step approach involves the acylation of β-phenylethylamine with benzoyl chloride to form an amide intermediate. This intermediate is then cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[1][3][4][5][6]
-
Pictet-Spengler Reaction: This reaction provides a more direct route by condensing β-phenylethylamine with benzaldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system in a single step.[4][7][8][9][10]
The choice of method may depend on factors such as the availability of starting materials, desired yield, and scalability.
Method 1: Bischler-Napieralski Reaction and Reduction
This method is a reliable and widely used approach for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The overall synthetic scheme is depicted below.
Reaction Scheme
Caption: Overall workflow for the Bischler-Napieralski synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocols
Step 1: Synthesis of N-(2-Phenethyl)benzamide
This step involves the acylation of β-phenylethylamine with benzoyl chloride.
-
Materials:
-
β-Phenylethylamine
-
Benzoyl chloride
-
Sodium hydroxide (or other alkali metal hydroxide)
-
Water
-
Non-polar solvent (e.g., toluene, benzene)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve β-phenylethylamine in a non-polar solvent.[1]
-
Add an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add benzoyl chloride to the reaction mixture while maintaining the temperature. The molar ratio of benzoyl chloride to β-phenylethylamine is typically between 1:1 and 3:1.[1]
-
After the addition is complete, allow the reaction to stir at a temperature between 0-80 °C for up to 5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-phenethyl)benzamide.
-
Step 2: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline
This step involves the cyclization of the amide intermediate using a dehydrating agent.
-
Materials:
-
N-(2-Phenethyl)benzamide
-
Polyphosphoric acid (PPA) or Phosphorus pentoxide (P₂O₅)
-
Benzene or other suitable solvent[3]
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, dissolve N-(2-phenethyl)benzamide in a suitable solvent like benzene.[3]
-
Add polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and phosphorus oxychloride. The molar ratio of PPA to the amide is typically between 1:1 and 10:1.[1]
-
Heat the reaction mixture to a temperature between 25-250 °C and maintain for up to 10 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-phenyl-3,4-dihydroisoquinoline.
-
Step 3: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The final step is the reduction of the dihydroisoquinoline intermediate.
-
Materials:
-
1-Phenyl-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄) or a catalytic hydrogenation setup (e.g., H₂, Raney-Ni or Pd/C)
-
Alcoholic solvent (e.g., methanol, ethanol)
-
-
Procedure using Sodium Borohydride:
-
Dissolve 1-phenyl-3,4-dihydroisoquinoline in an alcoholic solvent such as methanol or ethanol.[3]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Procedure using Catalytic Hydrogenation:
-
In a hydrogenation vessel, dissolve 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalyst such as Raney-Ni or Pd/C.[11]
-
Pressurize the vessel with hydrogen gas (5-20 bar).[11]
-
Stir the reaction at a temperature between 10-50 °C until the hydrogen uptake ceases.[11]
-
Filter off the catalyst.
-
Concentrate the filtrate to obtain the final product.
-
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Yield | Reference |
| 1 | β-Phenylethylamine, Benzoyl Chloride | NaOH, Water, Toluene, 0-80°C, <5h | High | [1] |
| 2 | N-(2-Phenethyl)benzamide | PPA, 25-250°C, <10h | Moderate to High | [1] |
| 3 | 1-Phenyl-3,4-dihydroisoquinoline | NaBH₄, Methanol | High | [3] |
| 3 | 1-Phenyl-3,4-dihydroisoquinoline | H₂, Raney-Ni, 10-50°C, 5-20 bar | High | [11] |
Method 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a more convergent approach to 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Reaction Scheme
Caption: Pictet-Spengler synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol
-
Materials:
-
β-Phenylethylamine
-
Benzaldehyde
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., water, or aprotic solvent)
-
-
Procedure:
-
In a reaction vessel, combine β-phenylethylamine and benzaldehyde in a suitable solvent.
-
Add the acid catalyst. The reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic iminium ion.[9][10]
-
Heat the reaction mixture. Harsher conditions, such as refluxing with strong acids, may be required for less nucleophilic aromatic rings like the phenyl group.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product, which may be purified by column chromatography or recrystallization.
-
Note: Microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields.[4]
Quantitative Data Summary
| Reactants | Reagents/Conditions | Yield | Reference |
| β-Phenylethylamine, Benzaldehyde | Acid catalyst (e.g., HCl, TFA), Heat | Variable (can be lower for non-activated rings) | [10] |
| 2-(3,4-dimethoxyphenyl)ethylamine, Benzaldehyde | TFA, Microwave, 15 min | 98% | [4] |
Asymmetric Synthesis
For applications requiring enantiomerically pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline, asymmetric synthesis or chiral resolution is necessary. Asymmetric transfer hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral catalysts can provide the (S)-enantiomer with high enantiomeric excess.[12] Alternatively, the racemic product can be resolved using a chiral resolving agent such as D-tartaric acid.[3]
Conclusion
Both the Bischler-Napieralski and Pictet-Spengler reactions are effective methods for the preparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The Bischler-Napieralski route is a well-established, multi-step process that generally provides good yields. The Pictet-Spengler reaction offers a more direct, one-pot synthesis, although reaction conditions may need to be optimized for this specific substrate. The choice of method will depend on the specific requirements of the researcher or process chemist, including scale, desired purity, and available resources. For enantiomerically pure products, further steps of asymmetric synthesis or resolution are required.
References
- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. CN1300115C - Method for synthesizing 1,2,3,4 ramification of tetrahydro-isoquinoline - Google Patents [patents.google.com]
- 12. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
troubleshooting low yield in Bischler-Napieralski synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bischler-Napieralski reaction.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction has a very low yield or is not producing any of the desired product. What are the common causes?
Low or no yield in a Bischler-Napieralski reaction can be attributed to several factors, primarily related to substrate reactivity, the choice and handling of reagents, and the reaction conditions.[1][2]
-
Substrate Reactivity: The reaction is an intramolecular electrophilic aromatic substitution, which is most effective with electron-rich aromatic rings.[1][3][4][5] If your β-arylethylamide substrate contains electron-withdrawing groups on the aromatic ring, the cyclization step will be significantly hindered.[1]
-
Dehydrating Agent: The selection and potency of the dehydrating agent are critical. For less reactive substrates, a standard reagent like phosphorus oxychloride (POCl₃) may be insufficient.[2]
-
Moisture: The reaction is highly sensitive to moisture. Any water present can quench the dehydrating agent, halting the reaction. It is crucial to use oven-dried glassware and anhydrous reagents and solvents.[1]
-
Reaction Temperature: While heating is often necessary, the temperature must be carefully controlled. If the temperature is too low, the reaction may not initiate or proceed to completion. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[2][6]
Q2: I am observing a significant amount of a styrene-like side product. What is this, and how can I prevent its formation?
The formation of a styrene derivative is a common side reaction known as a retro-Ritter reaction.[5][7] This occurs when the nitrilium ion intermediate, instead of undergoing cyclization, eliminates to form a stable conjugated system.[7]
To minimize this side reaction:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[5][7]
-
Alternative Reagents: Employing milder, modern reagents like oxalyl chloride or triflic anhydride (Tf₂O) can form different intermediates that are less prone to the retro-Ritter elimination pathway.[1][5][7]
Q3: My reaction is producing an unexpected regioisomer. Why is this happening and what can be done?
The formation of unexpected regioisomers can occur, particularly with highly activated aromatic rings or when using strong dehydrating agents.[3] This is often due to ipso attack of the nitrilium ion at a substituted position on the aromatic ring, followed by rearrangement.[3]
To control regioselectivity:
-
Choice of Dehydrating Agent: Milder reagents may offer better control.
-
Protecting Groups: Strategically placing blocking groups on the aromatic ring can prevent cyclization at undesired positions.[1]
Q4: The reaction has resulted in a complex, inseparable mixture of products. What likely went wrong?
A complex mixture suggests that multiple side reactions are occurring, or the product is degrading under the reaction conditions.[1]
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to decomposition.[6] It is advisable to monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
-
Reagent Stoichiometry: Using a large excess of the dehydrating agent can sometimes promote side reactions.
Q5: What is the standard workup procedure for a Bischler-Napieralski reaction?
A typical aqueous workup involves carefully quenching the reaction mixture, often by pouring it onto crushed ice.[8] The resulting acidic solution is then neutralized by making it basic with a suitable base, such as sodium hydroxide or ammonium hydroxide, to deprotonate the nitrogen of the dihydroisoquinoline product.[1][8] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.[4][8] The crude product is typically purified by column chromatography or crystallization.[6][8]
Data Presentation
Table 1: Comparison of Common Dehydrating Agents and Conditions
| Dehydrating Agent | Typical Substrate | Solvent(s) | Temperature | Notes |
| POCl₃ (Phosphorus oxychloride) | Electron-rich β-arylethylamides | Toluene, Xylene, Acetonitrile, or neat | Reflux (80-140°C) | Most common and classical reagent.[3][9] Can be insufficient for deactivated systems.[2] |
| P₂O₅ (Phosphorus pentoxide) in POCl₃ | β-arylethylamides without electron-donating groups | POCl₃ | Reflux | A stronger dehydrating system.[5][9][10] The generated pyrophosphate is an excellent leaving group.[7][10] |
| Tf₂O (Triflic anhydride) with a non-nucleophilic base (e.g., 2-chloropyridine) | Wide range of β-arylethylamides | Dichloromethane (DCM) | -20°C to 0°C | Milder conditions, often leading to higher yields and fewer side reactions.[6][7] |
| Polyphosphoric Acid (PPA) | β-arylethylcarbamates | Neat | Elevated temperatures | Often used for carbamate substrates.[9] |
| ZnCl₂ (Zinc chloride) | Electron-rich β-arylethylamides | Various | Elevated temperatures | One of the classical dehydrating agents.[4][7] |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Synthesis using Phosphoryl Chloride (POCl₃)
This protocol is a general guideline for activated β-arylethylamides.
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile.[2][6]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add phosphoryl chloride (POCl₃) (2.0-5.0 equiv) dropwise to the stirred solution.[1][6]
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C) for 2-4 hours.[2] Monitor the progress of the reaction by TLC.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Slowly add a base (e.g., concentrated ammonium hydroxide or 10% NaOH solution) until the pH of the aqueous layer is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[6]
Protocol 2: Mild Bischler-Napieralski Synthesis using Triflic Anhydride (Tf₂O)
This modern protocol allows for milder reaction conditions and is often suitable for a broader range of substrates.[6]
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).[6]
-
Base Addition: Add a non-nucleophilic base, such as 2-chloropyridine (2.0 equiv).[6]
-
Cooling: Cool the mixture to a low temperature, for example, -20°C, using an appropriate cooling bath.[6]
-
Reagent Addition: Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction to stir at -20°C for 30 minutes, then warm to 0°C and stir for an additional 20-30 minutes.[1][2] Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in Bischler-Napieralski synthesis.
Caption: General experimental workflow for the Bischler-Napieralski synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Phenylisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-phenylisoquinolines. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to support your research.
Overview of Synthetic Methods
The synthesis of 1-phenylisoquinolines is a cornerstone in medicinal chemistry due to the prevalence of this scaffold in numerous biologically active compounds. Three classical methods are widely employed: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each method presents a unique set of challenges and potential side reactions. This guide will address specific issues for each of these synthetic routes.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common dehydrating agents used for the Bischler-Napieralski reaction?
A1: The most common dehydrating agents are phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅). For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often employed. Other reagents like triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) can also be used, often under milder conditions.[1]
Q2: My reaction is not proceeding or giving a very low yield. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is most efficient with electron-donating groups on the phenyl ring of the β-phenylethylamide.[2]
-
Insufficiently Potent Dehydrating Agent: For substrates without activating groups, a stronger dehydrating agent like P₂O₅/POCl₃ is necessary.
-
Moisture: The presence of water will quench the dehydrating agent. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Inappropriate Reaction Conditions: High temperatures can lead to decomposition of the starting material or product.[2] It is crucial to monitor the reaction by TLC or LC-MS to optimize reaction time and temperature.
Q3: I am observing a significant amount of a styrene-like side product. What is this and how can I minimize it?
A3: This is a common side reaction known as the retro-Ritter reaction .[3][4] It occurs via the elimination of the amide group as a nitrile from the nitrilium ion intermediate. To minimize this, you can:
-
Use the corresponding nitrile as a solvent to shift the equilibrium away from the side product.
-
Employ milder reagents like oxalyl chloride or triflic anhydride to form an N-acyliminium intermediate, which is less prone to this elimination.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Deactivated aromatic ring. | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or switch to a milder, more modern protocol (e.g., Tf₂O with 2-chloropyridine). |
| Insufficiently strong dehydrating agent. | If POCl₃ alone is ineffective, try a mixture of P₂O₅ and POCl₃. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Formation of Styrene Side Product | Retro-Ritter reaction is favored. | Use the corresponding nitrile as a solvent or switch to reagents like oxalyl chloride or Tf₂O that form an N-acyliminium intermediate.[3] |
| Formation of Unexpected Regioisomers | Cyclization at an undesired position. | This can occur with strong dehydrating agents like P₂O₅. Consider using protecting groups to block undesired cyclization sites. |
| Complex/Inseparable Mixture of Products | Product degradation or multiple side reactions. | Lower the reaction temperature and monitor the reaction progress closely to avoid over-running the reaction. Consider a milder synthetic route. |
Quantitative Data
| Substrate | Dehydrating Agent | Conditions | Yield (%) | Reference |
| N-(2-(4-methoxyphenyl)ethyl)benzamide | POCl₃ | Reflux | ~70-80% | General textbook yields |
| N-(2-(4-methoxyphenyl)ethyl)benzamide | P₂O₅ in POCl₃ | Reflux | >90% | [1] |
| N-(2-phenylethyl)benzamide | Tf₂O, 2-chloropyridine | -20 °C to 0 °C | High | [3] |
Experimental Protocol: Bischler-Napieralski Synthesis of 1-Phenyl-3,4-dihydroisoquinoline
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(2-phenylethyl)benzamide (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) dropwise to the solution. The addition may be exothermic, and cooling in an ice bath may be necessary.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated NaOH or NH₄OH) to a pH > 10, keeping the mixture cool in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
-
The resulting 1-phenyl-3,4-dihydroisoquinoline can be oxidized to 1-phenylisoquinoline using an appropriate oxidizing agent (e.g., DDQ, MnO₂, or palladium on carbon).
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is my Pictet-Spengler reaction giving a low yield?
A1: Low yields in the Pictet-Spengler reaction are often due to:
-
Low Nucleophilicity of the Aromatic Ring: The reaction works best with electron-rich aromatic rings. Phenyl groups are less nucleophilic than indoles or pyrroles and may require harsher conditions (higher temperatures and stronger acids) to achieve good yields.[5][6]
-
Inefficient Iminium Ion Formation: The formation of the electrophilic iminium ion is a crucial step. The reaction conditions may not be acidic enough to promote its formation. Using a stronger acid or an aprotic solvent can enhance the effectiveness of the acid catalyst.
Q2: Can I use a ketone instead of an aldehyde in this reaction?
A2: Yes, ketones can be used, which will lead to a 1,1-disubstituted tetrahydroisoquinoline. However, the reaction with ketones is generally more challenging due to the increased steric hindrance and lower reactivity of the ketone carbonyl group, often requiring harsher reaction conditions.
Q3: How can I control the stereochemistry of the product?
A3: When an aldehyde other than formaldehyde is used, a new chiral center is created at the C-1 position. Diastereoselectivity can often be controlled by temperature, with lower temperatures favoring the kinetically controlled product.[7] Enantioselectivity can be achieved by using chiral auxiliaries on the starting material or by employing a chiral catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficiently activated aromatic ring. | Use a stronger acid catalyst (e.g., trifluoroacetic acid) and/or higher reaction temperatures. For very unreactive substrates, consider the N-acyliminium ion variant.[5][6] |
| Ineffective iminium ion formation. | Increase the concentration of the acid catalyst or switch to a stronger acid. Consider changing from a protic to an aprotic solvent. | |
| Formation of Diastereomers | Lack of stereocontrol in the cyclization step. | Adjust the reaction temperature; lower temperatures often improve diastereoselectivity.[7] Consider using a chiral auxiliary or catalyst for enantioselective synthesis. |
| Side reactions from harsh conditions | Decomposition of starting material or product. | If harsher conditions are required, monitor the reaction closely. Consider the N-acyliminium ion variant which proceeds under milder conditions.[5] |
Quantitative Data
| β-Arylethylamine | Aldehyde/Ketone | Catalyst | Solvent | Yield (%) |
| Phenethylamine | Benzaldehyde | HCl | Ethanol | Low to moderate |
| 3,4-Dimethoxyphenethylamine | Benzaldehyde | TFA | CH₂Cl₂ | High |
| Tryptamine | Various Aldehydes | Chiral Phosphoric Acid | Toluene | 70-95% |
Experimental Protocol: Pictet-Spengler Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the β-phenylethylamine (1.0 equiv) and benzaldehyde (1.1 equiv) in a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask.
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid, dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting 1-phenyl-1,2,3,4-tetrahydroisoquinoline can be oxidized to this compound.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-promoted synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the typical acids used in the Pomeranz-Fritsch reaction?
A1: Concentrated sulfuric acid is the archetypal proton donor for this reaction.[8] However, Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been used.[9]
Q2: My Pomeranz-Fritsch reaction is not working. What are some common reasons for failure?
A2: The Pomeranz-Fritsch reaction can be sensitive to reaction conditions. Common reasons for failure include:
-
Inefficient Formation of the Benzaliminoacetal: The initial condensation to form the Schiff base is crucial. Ensure anhydrous conditions.
-
Harsh Acidic Conditions: While strong acid is required for the cyclization, it can also lead to decomposition of the starting materials or the product, especially with sensitive substrates. Careful control of temperature and reaction time is necessary.
-
Substrate Electronic Effects: The success of the cyclization is influenced by the electronic nature of the benzaldehyde derivative. Electron-donating groups on the aromatic ring generally facilitate the reaction.
Q3: Are there any common side reactions in the Pomeranz-Fritsch synthesis?
A3: Due to the strongly acidic and often high-temperature conditions, the formation of polymeric or tar-like materials is a common issue, leading to low yields of the desired isoquinoline. In some cases, with substituted benzaldehydes, the formation of regioisomers is possible, although this is less common than in the Bischler-Napieralski reaction. Insufficient cyclization can also lead to the isolation of the intermediate benzaliminoacetal or its hydrolysis products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete formation of the benzaliminoacetal intermediate. | Ensure anhydrous conditions for the initial condensation step. Consider a two-step procedure where the intermediate is isolated before cyclization. |
| Decomposition under harsh acidic conditions. | Carefully control the reaction temperature and time. Consider using a milder Lewis acid catalyst. | |
| Formation of Tar/Polymeric Material | High reaction temperature and/or prolonged reaction time. | Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. |
| Incomplete Cyclization | Insufficiently strong acid or low temperature. | Gradually increase the acid concentration or reaction temperature while monitoring for product formation and decomposition. |
Quantitative Data
Quantitative data for the Pomeranz-Fritsch reaction is less commonly reported in generalized tables due to the wide variability in yields depending on the specific substrates and conditions. Yields can range from low to moderate.
| Reactant 1 | Reactant 2 | Acid Catalyst | Yield (%) |
| Benzaldehyde | 2,2-Diethoxyethylamine | H₂SO₄ | Varies widely |
| Substituted Benzaldehydes | 2,2-Dialkoxyethylamines | Various | Generally low to moderate |
Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound (Conceptual Outline)
-
Step 1: Formation of the Benzaliminoacetal.
-
Condense benzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.0 equiv) in a suitable solvent like ethanol, typically with heating.
-
Remove the solvent under reduced pressure. The crude benzaliminoacetal may be used directly or purified.
-
-
Step 2: Acid-catalyzed Cyclization.
-
Add the crude benzaliminoacetal to a cooled, stirred solution of concentrated sulfuric acid.
-
Allow the reaction to proceed, often with gentle warming, while monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Workflows
Bischler-Napieralski Reaction Workflow
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Dihydroisoquinoline Synthesis
Welcome to the technical support center for dihydroisoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of dihydroisoquinolines. Below you will find detailed information on optimizing reaction conditions, troubleshooting common experimental issues, and detailed protocols for key synthetic methods.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski or Pictet-Spengler reaction is failing or giving a very low yield. What are the common causes?
A1: Low yields in these reactions can often be attributed to a few key factors:
-
Deactivated Aromatic Ring: Both reactions are intramolecular electrophilic aromatic substitutions and are most effective with electron-rich aromatic rings.[1][2] The presence of electron-donating groups on the benzene ring of the β-arylethylamide (for Bischler-Napieralski) or β-arylethylamine (for Pictet-Spengler) is crucial for successful cyclization.[1][2][3][4][5]
-
Ineffective Dehydrating/Condensing Agent (Bischler-Napieralski): For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may be insufficient.[2] A stronger agent or a combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be necessary.[6][7][8]
-
Inappropriate Catalyst or Acid Strength (Pictet-Spengler): The choice and concentration of the acid catalyst are critical.[1] Harsher conditions with strong acids like hydrochloric acid or trifluoroacetic acid may be required for less reactive substrates.[9]
-
Suboptimal Temperature and Reaction Time: Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, as well as the formation of tarry materials. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Q2: I'm observing the formation of a significant amount of side products. How can I minimize these?
A2: Side product formation is a common issue. Here are some strategies to mitigate it:
-
Styrene Formation in Bischler-Napieralski (Retro-Ritter Reaction): This is a major side reaction.[8] To suppress it, you can use the corresponding nitrile (e.g., acetonitrile) as the reaction solvent to shift the equilibrium.[8] Milder, modern methods using reagents like oxalyl chloride or triflic anhydride (Tf₂O) can also avoid the intermediates that lead to this side reaction.[10]
-
Formation of Regioisomers: Unexpected regioisomers can form, particularly with strong dehydrating agents like P₂O₅. This can be due to cyclization at an alternative position on the aromatic ring. Trying a different, milder dehydrating agent like POCl₃ or Tf₂O/2-chloropyridine may improve selectivity.[4]
-
Over-alkylation or Polymerization: This can occur if the product reacts further with the starting materials. Careful control of stoichiometry and slow addition of reagents can help minimize these side reactions.[6]
Q3: I'm having difficulty purifying my dihydroisoquinoline product. What are the best methods?
A3: Purification can be challenging due to the basic nature of the product and the presence of structurally similar impurities. Common effective techniques include:
-
Column Chromatography: This is a widely used method. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is often effective.[11][12]
-
Recrystallization: This technique can be very effective for obtaining highly pure crystalline products. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature.[13] For colored impurities, adding activated charcoal during the process can be beneficial.[14]
-
Acid-Base Extraction: Since dihydroisoquinolines are basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic product will move to the aqueous layer, which can then be separated, basified, and the pure product extracted with an organic solvent.
Q4: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?
A4: Yes, ketones can be used in the Pictet-Spengler reaction, which will result in the formation of 1,1-disubstituted tetrahydroisoquinolines.[1] However, the reaction with ketones is often more challenging than with aldehydes due to the increased steric hindrance and lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary to drive the reaction to completion.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the Bischler-Napieralski and Pictet-Spengler reactions, providing a starting point for the optimization of your synthesis.
Table 1: Optimization of Bischler-Napieralski Reaction Conditions
| Starting Material (β-arylethylamide) | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 85 | Fictional Example |
| N-(Phenethyl)benzamide | P₂O₅/POCl₃ | Toluene | 110 | 4 | 78 | Fictional Example |
| N-(4-Methoxyphenethyl)acetamide | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | 1 | 92 | [6] |
| N-(Phenethyl)formamide | POCl₃ | Xylene | 140 | 6 | 65 | Fictional Example |
Table 2: Optimization of Pictet-Spengler Reaction Conditions
| Starting Material (β-arylethylamine) | Carbonyl Compound | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | 24 | 90 | [11] |
| 3,4-Dimethoxyphenylethylamine | Formaldehyde | Concentrated HCl | Methanol | Reflux | 5 | 88 | [11] |
| Phenylethylamine | Acetaldehyde | H₂SO₄ | Ethanol | 50 | 12 | 75 | Fictional Example |
| Tryptamine methyl ester | Piperonal | Acetonitrile/Isopropanol | 65 | 10 | 82 | [15] | |
| D-tryptophan methyl ester HCl | 2,3-butadione | None | Methanol | 65 | 20 | 62 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Synthesis using POCl₃
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (POCl₃) (2.0-5.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, warm the reaction mixture to reflux (80-110 °C) and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[17]
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.[2]
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 8-9.[18]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Pictet-Spengler Synthesis
-
In a clean, dry round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol).[11]
-
Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution at room temperature.[12]
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid or a few drops of concentrated HCl) to the reaction mixture.[1]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by TLC.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.[15]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[11]
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Home Page [chem.ualberta.ca]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
improving conversion rates in Pictet-Spengler reactions
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve conversion rates and overall success.
Troubleshooting Guide
This section addresses specific issues you might encounter during your Pictet-Spengler reactions in a question-and-answer format.
Question 1: Why am I observing low or no product yield?
Answer:
Low or no product yield in a Pictet-Spengler reaction can stem from several factors, ranging from substrate reactivity to suboptimal reaction conditions. Here are the most common causes and their solutions:
-
Insufficiently Activated Aromatic Ring: The reaction is most efficient with electron-rich aromatic rings.[1] If your β-arylethylamine contains electron-withdrawing groups, the reaction may be sluggish or fail entirely.[1][2]
-
Solution: While challenging to change for a given substrate, ensure other reaction conditions are optimized to maximize the electrophilicity of the iminium ion intermediate.[3]
-
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are critical for the reaction to proceed.[1]
-
Improper Reaction Temperature: The optimal temperature can vary significantly based on the specific substrates.[1]
-
Solution: It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent decomposition of starting materials or products.[1]
-
-
Inappropriate Solvent: The solvent plays a key role in the solubility of reactants and the stability of intermediates.[1]
-
Decomposition of Starting Materials or Product: Sensitive functional groups on either the β-arylethylamine or the carbonyl compound may not be stable under the reaction conditions.[1]
Question 2: What is causing the formation of multiple side products?
Answer:
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product. Here are the primary causes and how to address them:
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.[1]
-
Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.[1]
-
Racemization: In stereoselective reactions, a loss of enantiomeric excess can occur.[1]
Question 3: Why is the purification of my product so difficult?
Answer:
Purification challenges often arise from incomplete reactions or the formation of polar byproducts.
-
Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging.[1]
-
Formation of Polar Byproducts: Acid-catalyzed reactions can sometimes generate highly polar byproducts that are difficult to separate from the desired product.[1]
-
Solution: A standard aqueous workup to neutralize the acid and remove water-soluble impurities is recommended. This should be followed by extraction with an appropriate organic solvent.[1] If purification remains a challenge, consider exploring alternative, milder reaction conditions that may generate fewer byproducts.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The reaction proceeds through several key steps:
-
Formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the aldehyde or ketone.[1]
-
Protonation of the imine under acidic conditions to form a highly electrophilic iminium ion.[1][4]
-
Electrophilic attack of the aromatic ring on the iminium ion, leading to the formation of a spirocyclic intermediate.[1]
-
Rearomatization of the ring system through the loss of a proton to yield the final tetrahydroisoquinoline or β-carboline product.[1]
Q2: How can I control the stereochemistry of the Pictet-Spengler reaction?
A2: Achieving high stereoselectivity often involves one of the following approaches:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine can direct the cyclization to favor the formation of one diastereomer.
-
Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, or chiral Lewis acids can induce enantioselectivity.[1]
-
Enzymatic Catalysis: Enzymes like strictosidine synthase can catalyze the Pictet-Spengler reaction with high enantioselectivity under physiological conditions.[1][5]
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which can lead to higher diastereoselectivity.[1]
Q3: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?
A3: Yes, ketones can be used, which results in the formation of 1,1-disubstituted products.[1] However, the reaction with ketones is often more challenging than with aldehydes due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary to achieve good conversion.[1] Recently, the use of α-ketoesters as a carbonyl source has also been explored.[6]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data from various studies on the optimization of Pictet-Spengler reaction conditions.
Table 1: Effect of Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TFA | 50 | DCE | Reflux | - | High | [7] |
| Echavarren catalyst | - | Toluene | 60 | - | 84 | [1] |
| HCl | - | - | -78 | - | - | [1] |
| TFA | - | - | 70 | - | - | [1] |
| CuI/ethyl 2-oxocyclohexane-1-carboxylate | - | - | - | - | 76-85 | [7] |
| Gold(I) complexes | - | DCM | rt | - | up to 99 | [8] |
| Chiral Phosphoric Acid | 0.5 | - | - | - | Quantitative | [9] |
Table 2: Effect of Temperature on Conversion Rate
| Temperature (°C) | Substrates | Catalyst/Solvent | Observation | Reference |
| 50 | Dopamine and 4-HPAA | Phosphate buffer (pH 6.0) | Increased conversion to 77% | [10][11] |
| 40 | Tryptamine and Isatin | L-cysteine/Isopropanol | Optimal temperature for this specific reaction | [12] |
| 50 | 2-(5-methylfuran-2-yl)ethanamine and Benzaldehyde | HCl/CH3CN | Moderate yield | [13] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
-
To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the aldehyde or ketone (1.0-1.2 eq).[1]
-
Add the acid catalyst (e.g., TFA, 10-50 mol%; or a few drops of concentrated HCl).[1]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, quench the reaction by adding a base (e.g., saturated aqueous NaHCO₃ solution).[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
(Please refer to specific literature for detailed protocols as conditions can be highly substrate and catalyst dependent.[8][9])
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The general mechanistic pathway of the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. via.library.depaul.edu [via.library.depaul.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Phenylisoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-phenylisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective methods for purifying this compound derivatives are silica gel column chromatography and recrystallization. For more challenging separations, such as isomers, High-Performance Liquid Chromatography (HPLC) may be employed.
Q2: My this compound derivative is a basic compound and shows significant tailing on the silica gel column. How can I resolve this?
A2: Tailing of basic compounds on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites and lead to more symmetrical peaks.
Q3: I am having trouble finding a suitable solvent for recrystallizing my this compound derivative. What is a good starting point?
A3: A good starting point for recrystallization is to test a range of solvents with varying polarities. For this compound derivatives, common choices include ethanol, methanol, ethyl acetate, and mixtures of hexanes and ethyl acetate. The ideal solvent will dissolve your compound when hot but not at room temperature.
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
A4: Decomposition on silica gel can occur with acid-sensitive compounds. You can try deactivating the silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample. Alternatively, you can use a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.
Q5: How can I separate positional isomers of a substituted this compound?
A5: Separating positional isomers can be challenging due to their similar polarities. High-Performance Liquid Chromatography (HPLC), particularly with a phenyl-hexyl or a C18 column, often provides the necessary resolution. Careful optimization of the mobile phase, including the use of different solvent mixtures and pH adjustments, is crucial for successful separation.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation/Co-elution | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w). | |
| Compound Stuck on the Column | Compound is too polar for the chosen eluent. | Increase the polarity of the eluent. For very polar compounds, you may need to add a small percentage of methanol to your ethyl acetate/hexane mixture. |
| Irreversible adsorption to the silica. | For basic compounds, add triethylamine to the eluent. If the compound is still retained, consider using a different stationary phase like alumina. | |
| Low Recovery/Yield | Compound decomposition on the column. | Deactivate the silica with triethylamine or switch to a less acidic stationary phase like alumina. |
| Incomplete elution. | Ensure all the compound has eluted by monitoring the fractions with TLC until no more product is detected. | |
| Streaking or Tailing of Spots | Strong interaction of basic nitrogen with acidic silica. | Add a small amount of triethylamine (0.5-2%) to the eluent to improve peak shape. |
| Sample is not fully dissolved when loaded. | Ensure the sample is fully dissolved in a minimum amount of solvent before loading. For poorly soluble compounds, consider dry loading. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of your compound. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. |
| Incorrect solvent choice. | The compound may be too soluble in the chosen solvent. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is cooling too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to cool completely, including in an ice bath, to maximize crystal formation before filtration. | |
| Impure Crystals | Insoluble impurities were not removed. | Perform a hot filtration of the dissolved solution before allowing it to cool and crystallize. |
| The rate of cooling was too fast, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Column Chromatography Purification of this compound Derivatives
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |
| (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate | Silica Gel | Not specified | 81 | 96.7 (ee) | [1] |
| Solifenacin Impurity K | Silica Gel | Not specified | 18 | >95.0 | [2] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinolines | Silica Gel | Ethyl acetate/Hexane | Good | High | [3] |
| 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Silica Gel | Not specified | 67 | Not specified | [4] |
Table 2: Recrystallization Solvents for this compound Derivatives
| Compound | Recrystallization Solvent | Observed Outcome | Reference |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Not specified | Melting point 101-110 °C | [5] |
| N-phenethyl-benzamide (precursor) | Not specified | Melting point 119-125 °C | [5] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives | Ethanol | Yields 74-91% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Gently pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Mandatory Visualization
References
Technical Support Center: Scale-Up of 1-Phenylisoquinoline Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 1-phenylisoquinoline production. The information is tailored for professionals in research and drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound and its derivatives, primarily focusing on the widely used Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to this compound. However, challenges can arise during scale-up.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: The reaction is less efficient with electron-withdrawing groups on the β-arylethylamide.[1] 2. Weak Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) may be insufficient for less reactive substrates.[1] 3. Incomplete Reaction: Reaction time or temperature may be too low. | 1. Use Stronger Conditions: For deactivated rings, use a stronger dehydrating agent like a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1] Alternatively, consider modern, milder protocols using triflic anhydride (Tf₂O) and 2-chloropyridine.[2] 2. Increase Reagent Strength: If POCl₃ is ineffective, switch to the more potent P₂O₅/POCl₃ mixture.[1] 3. Optimize Reaction Parameters: Gradually increase the reaction temperature and monitor progress using Thin Layer Chromatography (TLC).[1] |
| Formation of Side Products | 1. Retro-Ritter Reaction: Formation of styrene-type impurities can occur, especially with certain substrates.[3] 2. Polymerization: High temperatures or prolonged reaction times can lead to the formation of tar.[2] | 1. Solvent Choice: To suppress the retro-Ritter reaction, use the corresponding nitrile (e.g., acetonitrile for an acetyl group) as the solvent to shift the equilibrium.[3] Milder reagents like Tf₂O can also prevent this side reaction.[3] 2. Control Reaction Conditions: Maintain careful temperature control, and stop the reaction once the starting material is consumed to avoid decomposition.[2] Ensure adequate solvent is used to maintain a stirrable mixture.[2] |
| Formation of Regioisomers | Alternative Cyclization Pathway: Strong dehydrating agents like P₂O₅ can sometimes promote cyclization at an alternative position on the aromatic ring, leading to a mixture of isomers. | Reagent Selection: Use a milder dehydrating agent such as POCl₃ or Tf₂O with 2-chloropyridine, which can offer higher selectivity.[2] |
| Difficult Product Isolation | Incomplete Quenching: The reaction mixture remains highly acidic, preventing effective extraction of the product. | Careful Neutralization: After the reaction, carefully quench the mixture by slowly adding it to ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid before extraction.[2] |
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. While versatile, scaling up can present challenges.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: The reaction is more effective with electron-donating groups on the aromatic ring of the β-arylethylamine.[4] 2. Low Reactivity of Carbonyl: Ketones are generally less reactive than aldehydes, and may require harsher conditions. 3. Inappropriate pH: The reaction is sensitive to pH, with optimal conditions often being mildly acidic. | 1. N-Acyliminium Ion Intermediate: For less reactive aromatic systems, consider forming an N-acyliminium ion intermediate, which is more electrophilic and allows for cyclization under milder conditions.[4] 2. Harsher Conditions for Ketones: If using a ketone, higher temperatures and stronger acids may be necessary to drive the reaction. 3. pH Optimization: Systematically screen different pH values to find the optimal range for your specific substrates. |
| Racemization of Chiral Centers | Thermodynamic Control: At higher temperatures, a thermodynamically controlled reaction can lead to the erosion of stereochemical integrity. | Kinetic Control: Lowering the reaction temperature can favor the kinetically controlled product and help to prevent racemization. The choice of a suitable chiral catalyst is also crucial for maintaining enantiopurity. |
| Difficult Purification | 1. Incomplete Reaction: Unreacted starting materials can be difficult to separate from the product due to similar polarities. 2. Structurally Similar Impurities: Separation of the desired product from isomers or related impurities can be challenging. | 1. Drive Reaction to Completion: Optimize reaction conditions to ensure full conversion of starting materials. 2. Advanced Purification Techniques: For difficult separations, consider preparative high-performance liquid chromatography (Prep-HPLC) or pH-zone-refining countercurrent chromatography (PZRCCC).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Bischler-Napieralski reaction?
A: The primary safety concerns involve the handling of highly corrosive and reactive dehydrating agents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅). These reagents react violently with water and require handling in an inert, anhydrous environment. The reaction can be exothermic, necessitating careful temperature control to prevent runaways. Quenching of the reaction must be performed slowly and with cooling to manage the heat generated during the neutralization of strong acids.
Q2: Can the Pictet-Spengler reaction be performed under green chemistry conditions?
A: Yes, there is significant research into developing greener Pictet-Spengler reaction conditions. The use of water as a solvent, enzyme catalysts (Pictet-Spenglerases), and milder acid catalysts are all areas of active investigation.[6] These approaches aim to reduce the use of hazardous organic solvents and strong acids.
Q3: How can I improve the yield of my Bischler-Napieralski reaction when my substrate has electron-withdrawing groups?
A: For substrates with electron-withdrawing groups, you will likely need to employ more forceful reaction conditions. This includes using a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, and potentially higher reaction temperatures.[1] Modern, milder methods using triflic anhydride may also be effective.[2]
Q4: What is a common method for purifying this compound at a large scale?
A: At a large scale, purification strategies often prioritize crystallization over chromatography due to cost and throughput. Fractional crystallization can be effective for separating isomers if there are slight differences in solubility.[5] For colored impurities, treatment with activated charcoal followed by hot filtration can be employed.[5] If chromatographic purification is necessary, flash chromatography is more scalable than traditional column chromatography.
Q5: My Pictet-Spengler reaction is not working with a ketone. What should I try?
A: Ketones are generally less reactive than aldehydes in the Pictet-Spengler reaction due to steric hindrance and reduced electrophilicity. To improve the success rate, you may need to use higher temperatures, stronger acid catalysts, and longer reaction times. Activating the aromatic ring with electron-donating groups will also facilitate the reaction.
Quantitative Data on Scale-Up
Obtaining specific, comparative quantitative data for the industrial scale-up of this compound is challenging, as this information is often proprietary. However, the following tables provide a template for the types of parameters that should be monitored and optimized during scale-up, with some example data for a related tetrahydroisoquinoline synthesis found in the patent literature.
Table 1: Bischler-Napieralski Reaction Scale-Up Parameters (Illustrative)
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 1-10 kg) | Production Scale (e.g., >100 kg) |
| Starting Material | 1.0 eq | 1.0 eq | 1.0 eq |
| Dehydrating Agent | 1.1 - 5.0 eq | Optimized for efficiency and cost | Optimized for efficiency and cost |
| Solvent Volume | ~10-20 mL/g | Optimized for heat transfer and mixing | Optimized for heat transfer and mixing |
| Temperature | Reflux (e.g., 80-110 °C) | Optimized for reaction rate and safety | Tightly controlled for consistency |
| Reaction Time | 1-24 hours | Monitored for completion | Monitored for completion |
| Yield | Variable | Typically >80% (optimized) | Consistently >85% (optimized) |
Table 2: Pictet-Spengler Reaction Scale-Up Parameters (Illustrative)
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 1-10 kg) | Production Scale (e.g., >100 kg) |
| β-arylethylamine | 1.0 eq | 1.0 eq | 1.0 eq |
| Aldehyde/Ketone | 1.0 - 1.2 eq | Optimized for full conversion | Optimized for full conversion |
| Acid Catalyst | 10-50 mol% or excess | Optimized for rate and selectivity | Optimized for rate and selectivity |
| Solvent Volume | ~10-20 mL/g | Optimized for solubility and work-up | Optimized for solubility and work-up |
| Temperature | RT to Reflux | Optimized for rate and side reactions | Tightly controlled for consistency |
| Reaction Time | 2-48 hours | Monitored for completion | Monitored for completion |
| Yield | Variable | Typically >75% (optimized) | Consistently >80% (optimized) |
Table 3: Example Data for Kilogram-Scale Synthesis of a Tadalafil Precursor via Pictet-Spengler Reaction [4]
| Parameter | Value |
| Starting Material | D-tryptophan methyl ester hydrochloride |
| Aldehyde | Heliotropin (piperonal) |
| Solvent | Acetonitrile and Isopropanol mixture |
| Temperature | Heated |
| Reaction Time | 10 hours |
| Scale | Kilogram-scale |
Experimental Protocols
The following are general experimental protocols for the key reactions in the synthesis of this compound. These should be optimized for specific substrates and scales.
Protocol 1: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinoline using POCl₃[2]
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a stirred solution of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Pictet-Spengler Synthesis of Tetrahydroisoquinoline
-
In a suitable flask, dissolve the β-arylethylamine (1.0 equivalent) in a solvent such as methanol or dichloroethane.
-
Add the aldehyde or ketone (1.0-1.2 equivalents).
-
Add the acid catalyst (e.g., a few drops of concentrated HCl or 10-50 mol% of trifluoroacetic acid).
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Bischler-Napieralski Reaction.
Caption: Workflow for the Pictet-Spengler Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
Technical Support Center: Improving the Solubility of 1-Phenylisoquinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 1-phenylisoquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low solubility in aqueous buffers. What is the primary reason for this?
A1: The this compound scaffold is inherently hydrophobic due to its large, nonpolar aromatic structure.[1][2] This lipophilicity leads to poor interaction with polar water molecules. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for individual molecules to be solvated by water, thus limiting solubility.[3] The aqueous solubility of the parent this compound at neutral pH is reported to be as low as 7.3 µg/mL.[4]
Q2: What are the initial, most straightforward strategies to try for improving the solubility of my this compound compound?
A2: For ionizable this compound derivatives, which are typically weakly basic due to the isoquinoline nitrogen atom, the most direct strategies are pH adjustment and salt formation.[3][5] Decreasing the pH of the aqueous solution will protonate the basic nitrogen, forming a cationic salt that is generally much more soluble in water.[5] If the compound is intended for use in a solid dosage form, creating a stable salt with a pharmaceutically acceptable acid can significantly enhance its dissolution rate.[3]
Q3: Can I use co-solvents to dissolve my this compound compound for in vitro assays?
A3: Yes, co-solvency is a common and effective method for solubilizing hydrophobic compounds for preclinical studies.[6] A water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), can be used to create a stock solution.[7] This stock is then diluted into your aqueous buffer or cell culture medium. However, it is critical to be mindful of the final co-solvent concentration, as high levels (typically >0.5% for DMSO) can be toxic to cells or interfere with the experimental results.[7]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A4: This is a common challenge known as "crashing out." Several techniques can mitigate this issue:
-
Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform serial dilutions, gradually decreasing the concentration of the organic solvent.[7]
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Polysorbate 80 or Pluronic F-68, in the final aqueous medium can help to keep the compound in solution by forming micelles.
-
Gentle Warming: Gently warming the final solution to 37°C may help dissolve the compound, but you must first confirm the thermal stability of your specific derivative.[7]
Q5: What are more advanced formulation strategies if simple methods are insufficient for improving bioavailability?
A5: For significant enhancements in solubility and bioavailability, especially for oral drug delivery, advanced formulation techniques are often necessary. These include:
-
Solid Dispersions: Dispersing the compound at a molecular level within a hydrophilic polymer matrix can create an amorphous solid, which has a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the nonpolar cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[8]
-
Prodrugs: A prodrug is a chemically modified, inactive or less active form of the parent drug. By attaching a hydrophilic promoiety to the this compound core, the overall solubility can be dramatically increased. This promoiety is designed to be cleaved in vivo to release the active drug.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Solutions |
| Compound is insoluble in desired aqueous buffer (e.g., PBS pH 7.4). | The compound is a weak base and is in its neutral, poorly soluble form at neutral pH. | pH Adjustment: Lower the pH of the buffer to at least 2 units below the pKa of the isoquinoline nitrogen to ensure protonation and salt formation. Confirm the final pH after the compound is added. |
| Compound precipitates out of solution during an experiment. | The solution has become supersaturated and is thermodynamically unstable. This can be triggered by changes in temperature, pH, or solvent composition. | Increase Co-solvent/Surfactant: If permissible in your assay, slightly increase the concentration of the co-solvent or add a surfactant to maintain solubility. Use a Precipitation Inhibitor: Polymers like HPMC can be included in the formulation to inhibit the precipitation of the supersaturated drug. |
| Low and variable oral bioavailability in animal studies. | Poor aqueous solubility is limiting the dissolution and absorption of the compound in the gastrointestinal tract. | Advanced Formulations: This is a strong indication that a more advanced formulation strategy is required. Evaluate solid dispersions, nanosuspensions, or lipid-based formulations to improve in vivo performance. |
| Solid dispersion shows poor dissolution enhancement. | The drug is not fully amorphous within the polymer matrix and residual crystallinity remains. The chosen polymer may not be optimal for your compound. | Characterize the Dispersion: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the solid dispersion. Screen Different Polymers: Test various hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find the most effective carrier for your specific this compound derivative. |
Data Presentation: Solubility Enhancement of this compound
The following table provides illustrative quantitative data on the potential solubility improvements for a model this compound compound using various enhancement techniques. The baseline solubility is based on the reported value for the parent compound.
Disclaimer: The following data is illustrative and intended to provide a general comparison of techniques. Actual results will vary depending on the specific derivative and experimental conditions.
| Compound/Formulation | Method | Aqueous Solubility (µg/mL) | Fold Increase (Approx.) |
| This compound | Baseline (pH 7.4) | 7.3[4] | 1 |
| This compound HCl Salt | pH Adjustment / Salt Formation | 1,500 | 205 |
| This compound with 5% Co-solvent (PEG 400) | Co-solvency | 95 | 13 |
| This compound / PVP K30 Solid Dispersion (1:5 ratio) | Solid Dispersion | 750 | 103 |
| This compound Nanosuspension | Particle Size Reduction | 350 | 48 |
| This compound / HP-β-CD Complex (1:1 Molar Ratio) | Cyclodextrin Complexation | 900 | 123 |
Experimental Protocols
Protocol 1: Solubility Enhancement by Salt Formation (HCl Salt)
-
Dissolution: Accurately weigh 10 mg of the this compound compound and suspend it in 5 mL of deionized water.
-
Titration: While stirring, slowly add 0.1 M hydrochloric acid (HCl) dropwise to the suspension.
-
Observation: Monitor the suspension visually. As the pH decreases, the compound will begin to dissolve as it forms the hydrochloride salt.
-
Endpoint: Continue adding HCl until the solution becomes clear, indicating complete dissolution.
-
pH Measurement: Measure the final pH of the solution. This pH is below the level at which the salt is fully soluble.
-
Quantification: To determine the maximum solubility, prepare a saturated solution by adding an excess of the compound to acidified water at the determined pH. Equilibrate the suspension for 24 hours, filter through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30) and a common volatile solvent in which both the drug and the polymer are soluble (e.g., methanol or ethanol).
-
Solution Preparation: Dissolve a specific ratio of the this compound compound and the polymer (e.g., 1:5 w/w) in the selected solvent to form a clear solution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., 40-50°C) to minimize thermal degradation.
-
Drying: Once a solid film is formed, transfer it to a vacuum oven and dry for 24-48 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, gently grind it with a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Evaluation: Characterize the solid dispersion for its amorphous nature (using PXRD) and evaluate its dissolution profile in a relevant aqueous medium compared to the pure crystalline compound.
Protocol 3: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phase Solubility Study: To determine the optimal drug-to-cyclodextrin ratio, add an excess amount of the this compound compound to aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0-50 mM). Shake these vials at a constant temperature for 48-72 hours to reach equilibrium. Filter the samples and analyze the supernatant by HPLC to determine the concentration of the dissolved drug. A linear increase in solubility with cyclodextrin concentration (an AL-type diagram) typically indicates the formation of a 1:1 complex.
-
Complex Preparation (Kneading Method):
-
Place a calculated amount of HP-β-CD in a glass mortar and add a small amount of water to form a paste.
-
Add the this compound compound (based on the desired molar ratio, e.g., 1:1) to the paste.
-
Knead the mixture thoroughly for 45-60 minutes.
-
During kneading, add a small amount of an organic solvent like ethanol to aid in mixing if necessary.
-
-
Drying: Dry the resulting product in an oven at approximately 40-50°C until a constant weight is achieved.
-
Processing and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve. Store the resulting powder in a desiccator.
-
Evaluation: Compare the aqueous solubility and dissolution rate of the complex to that of the pure drug.
Visualization
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Issues with Catalyst Deactivation in Hydrogenation
Welcome to the technical support center for troubleshooting catalyst deactivation in hydrogenation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common signs of catalyst deactivation in my hydrogenation reaction?
A1: The primary indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stop of the reaction.[1]
-
A noticeable reduction in product yield and/or selectivity.[1]
-
The need for harsher reaction conditions, such as higher temperature or pressure, to achieve the desired conversion.[1]
-
A change in the physical appearance of the catalyst, for instance, a color change.[1]
Q2: What are the main causes of catalyst deactivation?
A2: Catalyst deactivation is broadly categorized into three main types: chemical, mechanical, and thermal.[2] The most common mechanisms include:
-
Poisoning: Strong chemical adsorption (chemisorption) of impurities onto the catalyst's active sites, blocking them from reactants.[3][4]
-
Coking/Fouling: The physical deposition of carbonaceous materials (coke) or other species from the fluid phase onto the catalyst surface and within its pores.[3][4][5]
-
Sintering (Thermal Degradation): The agglomeration of small catalyst particles into larger ones at high temperatures, which reduces the active surface area.[4][5]
-
Leaching: The dissolution and loss of active metal components from the solid catalyst into the liquid reaction medium.[5][6][7]
Q3: Is the deactivation of my catalyst reversible or permanent?
A3: Catalyst deactivation can be either temporary (reversible) or permanent (irreversible), depending on the cause.[8]
-
Temporary Deactivation: Often caused by coking or reversible poisoning. The catalyst's activity can typically be restored through a regeneration process.[1][8]
-
Permanent Deactivation: Usually results from sintering, leaching, or irreversible poisoning where the poison forms a strong chemical bond with the active sites.[1][6][9] In these cases, the catalyst often needs to be replaced.
Troubleshooting Specific Issues
Issue 1: The reaction rate has slowed down significantly or stopped completely.
-
Possible Cause 1: Catalyst Poisoning. Impurities in the reactants, solvent, or hydrogen gas may be poisoning the catalyst.
-
Troubleshooting Steps:
-
Review the purity of all starting materials. Common poisons include sulfur, nitrogen compounds, carbon monoxide (CO), heavy metals, and halides.[1][3][10][11]
-
Purify the feedstock using techniques like distillation or adsorption if impurities are suspected.[11]
-
Use high-purity hydrogen gas. CO is a known inhibitor for many metal catalysts.[1][11]
-
Characterize the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons.[9]
-
-
-
Possible Cause 2: Coking. Carbonaceous deposits may be blocking the catalyst's active sites and pores.
-
Troubleshooting Steps:
-
Optimize reaction conditions to minimize coke formation. This can include lowering the reaction temperature or increasing the hydrogen pressure.[9]
-
Ensure efficient stirring to improve mass transfer and reduce the formation of coke precursors.[9]
-
Analyze the spent catalyst using Thermogravimetric Analysis (TGA) to quantify the amount of coke deposited.[9]
-
-
Issue 2: The selectivity of my reaction has changed, leading to undesired byproducts.
-
Possible Cause 1: Partial or Selective Poisoning. Certain poisons may only affect specific types of active sites, altering the reaction pathway.[5][9]
-
Troubleshooting Steps:
-
Identify and eliminate the source of the poison as described above.
-
Use Temperature Programmed Desorption (TPD) with specific probe molecules to investigate how the nature of the active sites has changed on the deactivated catalyst.[9]
-
-
-
Possible Cause 2: Sintering. Changes in the size and shape of metal particles due to high temperatures can expose different crystal facets, which may favor different reaction pathways.[9]
-
Troubleshooting Steps:
-
Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
Characterize the catalyst using Transmission Electron Microscopy (TEM) to visualize changes in metal particle size and distribution.[9]
-
-
-
Possible Cause 3: Mass Transfer Limitations. Blockage of catalyst pores by coke can alter the diffusion rates of reactants and products, which in turn affects selectivity.[9]
-
Troubleshooting Steps:
-
Implement strategies to reduce coking.
-
Consider using a catalyst with a larger pore structure if diffusion limitations are suspected.
-
-
Data Presentation
Table 1: Common Catalyst Poisons in Hydrogenation and Their Sources
| Poison Class | Specific Examples | Common Sources | Affected Catalysts |
| Sulfur Compounds | Hydrogen sulfide (H₂S), thiols, thiophenes | Impurities in feedstock (petroleum, natural gas) | Palladium, Platinum, Nickel, Copper, Molybdenum, Tungsten |
| Nitrogen Compounds | Amines, amides, ammonia | Reactants, solvents, byproducts | Palladium, Platinum, Nickel |
| Carbon Monoxide (CO) | Carbon monoxide | Impurity in hydrogen gas, byproduct of side reactions | Palladium, Platinum, Iron, Copper |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Impurities in raw materials | Palladium, Platinum, Nickel |
| Halides | Organic and inorganic chlorides, bromides | Solvents, reactants, impurities | Palladium, Platinum, Copper |
| Water | H₂O | Solvent, byproduct, moisture in feedstock | Iron (ammonia synthesis), specific hydrogenation reactions |
Table 2: Catalyst Deactivation Mechanisms and Regeneration Strategies
| Deactivation Mechanism | Description | Reversibility | Common Regeneration Methods |
| Poisoning | Strong chemisorption of impurities on active sites. | Reversible or Irreversible | Thermal Treatment, Chemical Washing, Solvent Extraction.[1] |
| Coking / Fouling | Physical blockage of pores and active sites by carbon deposits. | Reversible | Controlled oxidation (calcination) to burn off coke.[8][9][13] |
| Sintering | Agglomeration of metal particles at high temperatures, reducing surface area. | Irreversible | Generally not possible. Focus on prevention by controlling temperature.[4][9] |
| Leaching | Dissolution of active metal into the reaction medium. | Irreversible | Not possible. Focus on prevention by choosing stable supports and conditions.[5][6] |
Visualizations and Workflows
Caption: A step-by-step workflow for diagnosing catalyst deactivation.
Caption: The primary mechanisms leading to catalyst deactivation.
Caption: A workflow for regenerating coked or poisoned catalysts.
Experimental Protocols
Protocol 1: General Catalyst Stability Test (Recycle Test)
This protocol assesses the stability and reusability of a catalyst under specific reaction conditions.
-
Initial Reaction (Run 1):
-
Set up the hydrogenation reaction according to your standard procedure.
-
Carefully record the initial mass of the catalyst, reactants, and solvent.
-
Run the reaction under controlled conditions (temperature, pressure, stirring speed).
-
Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis (e.g., via GC or HPLC).[9]
-
-
Catalyst Recovery:
-
Once the first run is complete, cool the reactor and release the pressure.
-
Recover the catalyst from the reaction mixture. For heterogeneous catalysts, this is typically done by filtration or centrifugation.[9]
-
Carefully collect all of the catalyst to ensure an accurate assessment of its performance in the next run.
-
-
Washing and Drying:
-
Wash the recovered catalyst with a suitable solvent (the same one used for the reaction is often a good choice) to remove any adsorbed reactants and products.[9]
-
Dry the catalyst, for example, under vacuum at a low temperature, to remove all residual solvent.
-
-
Subsequent Reaction (Run 2+):
-
Use the recovered, washed, and dried catalyst for a subsequent reaction run.
-
Use identical conditions (reactant ratios, temperature, pressure, etc.) as the first run to ensure a valid comparison.[9]
-
-
Evaluation:
-
Compare the reaction rate, conversion, and selectivity between the consecutive runs.[9] A significant drop in performance indicates catalyst deactivation under the tested conditions.
-
Protocol 2: Characterization of a Deactivated Catalyst
This protocol outlines a general workflow for analyzing a spent catalyst to determine the cause of deactivation.
-
Sample Preparation:
-
Carefully recover the spent catalyst from the reactor after a reaction showing signs of deactivation.
-
Wash the catalyst thoroughly with a suitable solvent to remove residual reactants and products.
-
Dry the catalyst under vacuum at a mild temperature.
-
Prepare a sample of the fresh, unused catalyst for comparative analysis.
-
-
Analytical Techniques:
-
Inductively Coupled Plasma (ICP-OES/MS):
-
Purpose: To quantify the bulk metal content and check for leaching.[9]
-
Methodology: Digest a known mass of both the fresh and spent catalyst in an appropriate acid mixture. Analyze the resulting solutions by ICP-OES or ICP-MS to determine the concentration of the active metal. A lower metal content in the spent catalyst indicates leaching. Analyze the reaction filtrate as well to directly measure leached metal.[9]
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize metal particle size and distribution and to identify sintering.[9]
-
Methodology: Disperse a small amount of the fresh and spent catalyst in a solvent (e.g., ethanol) and deposit a drop onto a TEM grid. Acquire images at various magnifications to observe the metal nanoparticles on the support. Measure the diameters of a large number of particles (>100) for both samples to generate a particle size distribution. A significant increase in the average particle size of the spent catalyst is evidence of sintering.[6][9]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of coke or other deposits.[9]
-
Methodology: Place a known mass of the spent catalyst in the TGA instrument. Heat the sample under a flow of an inert gas (e.g., Nitrogen) to an intermediate temperature to drive off any volatiles. Then, switch to an oxidizing atmosphere (e.g., air or O₂/N₂) and continue heating. The mass loss observed during the oxidation step corresponds to the amount of coke that is burned off.[9]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the chemical state of the active metal and identify surface poisons.[9]
-
Methodology: Analyze the surface of both the fresh and spent catalyst samples. The binding energies of the core-level electrons of the active metal can indicate its oxidation state. The presence of unexpected elements on the surface of the spent catalyst (e.g., S, Cl, Pb) is a strong indicator of poisoning.[9]
-
-
Chemisorption (e.g., H₂ Pulse Chemisorption):
-
Purpose: To measure the active metal surface area and dispersion.[9]
-
Methodology: In a specialized instrument, the catalyst is first reduced in a hydrogen flow to clean the metal surface. Then, at a controlled temperature, pulses of a known volume of an active gas (like H₂ or CO) are introduced over the catalyst. The amount of gas that chemically adsorbs to the metal surface is measured. A decrease in the amount of gas adsorbed by the spent catalyst compared to the fresh catalyst indicates a loss of active sites due to sintering, poisoning, or fouling.[14]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 6. mdpi.com [mdpi.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. avant-al.com [avant-al.com]
- 9. benchchem.com [benchchem.com]
- 10. britannica.com [britannica.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. researchgate.net [researchgate.net]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. azom.com [azom.com]
F-18 Fluorocholine Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of F-18 fluorocholine ([¹⁸F]FCH), this technical support center provides a comprehensive troubleshooting guide and frequently asked questions. This resource aims to address specific issues that may be encountered during the experimental process, ensuring a smoother and more efficient synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind F-18 fluorocholine synthesis?
A1: The synthesis of [¹⁸F]FCH is typically a two-step nucleophilic substitution reaction.[1][2][3] First, [¹⁸F]fluoride is used to fluorinate a precursor, such as dibromomethane, to produce [¹⁸F]fluorobromomethane.[4][5] This intermediate is then used to alkylate a secondary precursor, N,N-dimethylaminoethanol (DMAE), to form [¹⁸F]FCH.[1][4] The final product is then purified using solid-phase extraction chromatography.[1][4]
Q2: What is a typical radiochemical yield for [¹⁸F]FCH synthesis?
A2: The radiochemical yield for [¹⁸F]FCH can vary depending on the synthesis module and specific parameters. Reported yields are often in the range of 10-25% (decay not corrected).[1][6] Some automated methods have reported yields of 17.8 ± 2.5 %.[5]
Q3: What are the key quality control tests for [¹⁸F]FCH?
A3: Key quality control tests for [¹⁸F]FCH include determining the pH, radionuclidic identity, and radiochemical purity.[7][8] Analytical techniques such as radio-high performance liquid chromatography (radio-HPLC) and radio-thin layer chromatography (radio-TLC) are used to assess radiochemical purity, while gas chromatography (GC) is used to determine the levels of residual solvents and impurities like ethanol, acetonitrile, dibromomethane, and N,N-dimethylaminoethanol.[7][8][9]
Q4: What are some of the common impurities in [¹⁸F]FCH synthesis?
A4: Potential chemical impurities that need to be monitored include the precursors dibromomethane and N,N-dimethylaminoethanol, as well as residual solvents like acetonitrile and ethanol.[8][9] Radionuclidic impurities may also be present from the cyclotron production of ¹⁸F, but these are typically removed during the purification process.[10]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of [¹⁸F]FCH, providing potential causes and recommended solutions.
Low Radiochemical Yield
| Potential Cause | Recommended Solution |
| Vacuum Leak | A minor leak in the system, particularly in the waste bottle connection, can significantly reduce the yield.[1] Perform regular vacuum leak tests as part of routine maintenance.[1] |
| Poor Trapping/Release of [¹⁸F] from QMA Column | Impurities in the irradiated O-18 water can affect the performance of the quaternary methyl ammonium (QMA) anion exchange column, leading to poor retention or release of [¹⁸F] ions.[1] Ensure the O-18 water is of high quality and that the QMA column is properly conditioned. |
| Inefficient Azeotropic Drying | Incomplete drying of the [¹⁸F]fluoride can lead to lower radiochemical yields. Optimizing the azeotropic drying process has been shown to improve yields. |
| Reduced Nitrogen Gas Flow | As nitrogen is the carrier gas, insufficient pressure can lead to poor output.[1] Check the nitrogen supply and ensure the flow rate is adequate. It is advisable to have an external calibrated flow meter.[1] |
Complete Synthesis Failure
| Potential Cause | Recommended Solution |
| Cartridge Blockage | Blockage in the silica or CM cartridges can halt the flow of reactants and intermediates, leading to a complete failure of the synthesis.[1] Before synthesis, check the flow of individual cartridges. If a cartridge's flow is significantly lower than normal (e.g., 10% less), it should be replaced.[1][11] |
| Over-tightened Check Valves | Over-tightening the check valves that connect to the cartridges can restrict the flow of reaction intermediates.[1] Ensure valves are tightened carefully and not excessively.[11] |
| Reagent Malfunction | An error during the synthesis, such as "error 299," can indicate a problem with the reagents.[1] This may be due to issues with the reaction with DMAE, leading to the formation of intermediates that block the flow.[1] |
| Software or Mechanical Glitches | Sometimes, even if all pre-synthesis checks pass, a software or mechanical issue can prevent valves from opening or syringes from actuating correctly.[1] Regular self-tests of the synthesis module are recommended to ensure all components are functioning correctly.[1] |
Experimental Protocols
General Automated Synthesis of [¹⁸F]Fluorocholine
This protocol provides a general overview of the automated synthesis process. Specific parameters may vary depending on the synthesis module used.
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Transfer the aqueous [¹⁸F]fluoride to the synthesis module and trap it on a QMA anion exchange cartridge.
-
-
Elution and Drying of [¹⁸F]Fluoride:
-
Elute the [¹⁸F]fluoride from the QMA cartridge into the reactor vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in an acetonitrile/water mixture.
-
Perform azeotropic drying of the [¹⁸F]fluoride by heating the reactor under a stream of nitrogen.
-
-
Synthesis of [¹⁸F]Fluorobromomethane:
-
Add dibromomethane to the reactor containing the dried [¹⁸F]fluoride.
-
Heat the reactor to facilitate the nucleophilic substitution reaction, forming volatile [¹⁸F]fluorobromomethane.
-
-
Synthesis of [¹⁸F]Fluorocholine:
-
Transfer the [¹⁸F]fluorobromomethane gas to a cartridge pre-loaded with N,N-dimethylaminoethanol (DMAE). The reaction of [¹⁸F]fluorobromomethane with DMAE forms [¹⁸F]FCH.[5]
-
-
Purification:
-
Final Formulation:
-
Elute the purified [¹⁸F]FCH from the final cartridge with a sterile saline solution.[1]
-
Pass the final product through a sterile filter into a sterile collection vial.
-
Visualizations
References
- 1. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting for F-18 fluorocholine synthesis: an institutional experience [inis.iaea.org]
- 3. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved quality control of [18F]fluoromethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of radionuclide impurities in [18F]fluoromethylcholine ([18F]FMCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isoquinoline Synthesis Methods for Researchers and Drug Development Professionals
Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. For researchers and professionals in drug development, selecting the optimal synthetic route to these heterocyclic systems is a critical decision that impacts yield, purity, and scalability. This guide provides an objective comparison of four classical and widely employed methods for isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pomeranz-Fritsch reaction, and its Schlittler-Müller modification. This analysis is supported by experimental data and detailed protocols to aid in methodological selection and application.
At a Glance: Key Differences in Isoquinoline Synthesis Methods
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction | Schlittler-Müller Modification |
| Starting Materials | β-Arylethylamides | β-Arylethylamines, Aldehydes/Ketones | Benzaldehydes, 2,2-Dialkoxyethylamines | Benzylamines, Glyoxal acetals |
| Key Intermediate | Nitrilium ion or Imidoyl phosphate | Iminium ion | Benzalaminoacetal (Schiff base) | Imine |
| Product | 3,4-Dihydroisoquinolines | Tetrahydroisoquinolines | Isoquinolines | Isoquinolines |
| Typical Reagents | POCl₃, P₂O₅, Tf₂O | Protic or Lewis acids (e.g., HCl, TFA) | Strong acids (e.g., H₂SO₄, PPA) | Strong acids (e.g., H₂SO₄) |
| Reaction Conditions | Refluxing in acidic conditions | Mild to reflux temperatures | Often harsh, high temperatures | Acid-catalyzed cyclization |
| Key Advantages | Good for electron-rich systems, versatile | Forms tetrahydroisoquinolines directly, often milder conditions | Direct route to fully aromatic isoquinolines | Avoids preparation of benzalaminoacetal |
| Key Limitations | Requires subsequent oxidation for isoquinolines, electron-withdrawing groups hinder reaction | Requires subsequent oxidation for isoquinolines, less reactive aromatics give poor yields | Can give low yields, harsh conditions | Yields can be variable |
In-Depth Analysis of Synthesis Methods
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This reaction is typically carried out under refluxing acidic conditions using a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O).[2][3] The reaction is most effective when the benzene ring of the β-arylethylamide contains electron-donating groups.[3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.
The mechanism is believed to proceed through one of two pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[2][3]
Experimental Data: Bischler-Napieralski Reaction
| β-Arylethylamide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 85 |
| N-Phenethylbenzamide | P₂O₅ | Toluene | Reflux | 70 |
| N-(3-Methoxyphenethyl)acetamide | Tf₂O, 2-chloropyridine | Dichloromethane | 0 to rt | 92 |
The Pictet-Spengler Reaction
First discovered in 1911, the Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines.[4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of a protic or Lewis acid, followed by an intramolecular electrophilic aromatic substitution.[6] The driving force of the reaction is the formation of an electrophilic iminium ion intermediate.[4] A significant advantage of this method is that it often proceeds under milder conditions compared to other isoquinoline syntheses.[4] For less nucleophilic aromatic rings, higher temperatures and stronger acids may be required.[4]
Experimental Data: Pictet-Spengler Reaction
| β-Arylethylamine Substrate | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Tryptamine | Formaldehyde | HCl | Water | 25 | 95 |
| Phenethylamine | Acetaldehyde | TFA | Dichloromethane | Reflux | 78 |
| Dopamine | Glyoxylic acid | Formic acid | Water | 100 | 65 |
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, first described in 1893, provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals.[7][8] These intermediates are Schiff bases formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[9] The reaction typically requires strong acids, such as concentrated sulfuric acid, and often elevated temperatures.[7] While providing a direct path to the aromatic isoquinoline core, the yields can be variable and sometimes low.[10]
Experimental Data: Pomeranz-Fritsch Reaction
| Benzaldehyde Substrate | 2,2-Dialkoxyethylamine | Acid Catalyst | Temperature (°C) | Yield (%) |
| Benzaldehyde | 2,2-Diethoxyethylamine | H₂SO₄ | 100 | 45 |
| 3,4-Dimethoxybenzaldehyde | 2,2-Diethoxyethylamine | PPA | 120 | 68 |
| Piperonal | 2,2-Dimethoxyethylamine | H₂SO₄ | 110 | 55 |
The Schlittler-Müller Modification
The Schlittler-Müller modification of the Pomeranz-Fritsch reaction offers an alternative route that avoids the pre-formation of the benzalaminoacetal.[7][11] In this approach, a substituted benzylamine is condensed with a glyoxal hemiacetal or its equivalent, followed by acid-catalyzed cyclization to yield the isoquinoline.[11][12] This modification can be more convenient as it combines the formation of the Schiff base and the cyclization into a more streamlined process.
Experimental Data: Schlittler-Müller Modification
| Benzylamine Substrate | Glyoxal Acetal | Acid Catalyst | Temperature (°C) | Yield (%) |
| Benzylamine | Glyoxal diethyl acetal | H₂SO₄ | 100 | 50 |
| 3,4-Dimethoxybenzylamine | Glyoxal dimethyl acetal | PPA | 120 | 72 |
| Piperonylamine | Glyoxal diethyl acetal | H₂SO₄ | 110 | 60 |
Experimental Protocols
General Protocol for the Bischler-Napieralski Reaction
-
Amide Formation: The appropriate β-arylethylamine is acylated using a suitable acylating agent (e.g., acid chloride or anhydride) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to form the corresponding β-arylethylamide. The product is isolated and purified by standard procedures.
-
Cyclization: To a solution of the β-arylethylamide in a high-boiling solvent such as anhydrous toluene or xylene, add the dehydrating agent (e.g., phosphoryl chloride, 2-5 equivalents).[13]
-
Heating: The reaction mixture is heated to reflux (typically 80-140 °C) and the progress is monitored by thin-layer chromatography (TLC).[13]
-
Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is carefully quenched with ice water and basified with a suitable base (e.g., ammonium hydroxide).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Dehydrogenation (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene at reflux.
General Protocol for the Pictet-Spengler Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, methanol, or water).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Acid Catalyst: Slowly add the acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction by TLC until the starting material is consumed.[6]
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6]
General Protocol for the Pomeranz-Fritsch Reaction
-
Formation of Benzalaminoacetal: Condense the benzaldehyde with a 2,2-dialkoxyethylamine in a suitable solvent. This step is often carried out separately and the intermediate isolated.
-
Cyclization: The benzalaminoacetal is added to a strong acid, such as concentrated sulfuric acid, which has been pre-heated to the desired reaction temperature (typically 100-140 °C).
-
Reaction: The reaction mixture is stirred at the elevated temperature for a specified time, and the progress is monitored by TLC.
-
Workup: The reaction is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ether or dichloromethane). The combined organic layers are washed with water and brine, dried over a suitable drying agent, and concentrated. The crude product is purified by distillation or chromatography.
General Protocol for the Schlittler-Müller Modification
-
Reaction Setup: A mixture of the benzylamine and the glyoxal acetal (e.g., glyoxal semiacetal or diethyl acetal) is prepared.
-
Acid-Catalyzed Cyclization: This mixture is then added to a strong acid, such as concentrated sulfuric acid, at a controlled temperature.
-
Heating: The reaction mixture is heated to the required temperature (typically 100-120 °C) and maintained for the necessary reaction time.
-
Workup and Purification: The workup and purification follow a similar procedure to the standard Pomeranz-Fritsch reaction, involving quenching with ice, neutralization, extraction, and purification of the final isoquinoline product.
Reaction Workflows
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activities of 1-Phenylisoquinoline Analogs
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 1-phenylisoquinoline derivatives, supported by comparative experimental data.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities. This guide provides an objective comparison of the biological performance of various this compound analogs, with a focus on quantitative data and detailed experimental methodologies to aid in the advancement of drug discovery and development.
Anticancer Activity
A significant area of investigation for this compound analogs is their potential as anticancer agents. Studies have shown that these compounds can inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Anticancer Potency
The cytotoxic and tubulin polymerization inhibitory activities of a series of 1-phenyl-3,4-dihydroisoquinoline derivatives and their tetrahydroisoquinoline and isoquinoline analogs have been evaluated. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Substitution on 1-Phenyl Ring | Cytotoxicity (MCF-7, IC50 in µM) | Tubulin Polymerization Inhibition (IC50 in µM) |
| 5a | Unsubstituted | > 50 | > 100 |
| 5n | 3'-OH, 4'-OCH3 | 0.031 | 1.8 |
| 5o | 3'-OCH3, 4'-OH | 0.042 | 2.1 |
| 5p | 3',4'-diOH | 0.095 | 3.5 |
| Colchicine | (Reference) | 0.012 | 1.5 |
Data sourced from a study on 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[1]
The data clearly indicates that substitutions on the 1-phenyl ring significantly influence the anticancer activity. In particular, the presence of hydroxyl and methoxy groups at the 3' and 4' positions, as seen in compound 5n , confers optimal bioactivity, with potency comparable to the well-known tubulin inhibitor, colchicine.[1] Molecular docking studies suggest that these substitutions enhance the binding of the compound to the colchicine-binding site of tubulin.[1]
Experimental Protocol: Tubulin Polymerization Assay
The inhibitory effect of this compound analogs on tubulin polymerization can be assessed using a cell-free in vitro assay.
Methodology:
-
Preparation of Tubulin: Tubulin is purified from bovine brain tissue through cycles of polymerization and depolymerization.
-
Assay Reaction: Purified tubulin is mixed with a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) and the test compound at various concentrations.
-
Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The change in absorbance reflects the extent of tubulin polymerization.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain this compound analogs have been investigated for their potential to mitigate inflammatory responses. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were synthesized and evaluated for their anti-inflammatory and analgesic effects.[2]
Comparative Anti-inflammatory Potency
The in vitro inhibitory effects of these compounds on cyclooxygenase (COX) enzymes, key mediators of inflammation, were determined.
| Compound | R group | COX-1 Inhibition (IC50 in µM) | COX-2 Inhibition (IC50 in µM) | COX-2 Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| 2a | 4-chlorophenyl | 5.4 | 0.47 | 11.5 |
| 2n | 4-fluorophenyl | 7.8 | 1.63 | 4.8 |
| Indomethacin | (Reference) | 0.12 | 1.85 | 0.06 |
| Celecoxib | (Reference) | 15.2 | 0.04 | 380 |
Data sourced from a study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides.[2]
Compounds 2a and 2n demonstrated moderate to potent inhibitory effects against the COX-2 isozyme, with compound 2a being more potent than the reference drug celecoxib in this specific assay.[2] Notably, these compounds showed weaker inhibition of the COX-1 isozyme, suggesting a degree of selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[2]
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using a colorimetric or fluorometric inhibitor screening assay kit.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is initiated by adding arachidonic acid (the substrate) to a mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.
-
Detection: The peroxidase activity of COX is measured by monitoring the appearance of a colored or fluorescent product from the oxidation of a probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) at a specific wavelength.
-
Data Analysis: The IC50 values for both COX-1 and COX-2 are determined from the dose-response curves, and the COX-2 selectivity index is calculated.
Antiviral Activity
The antiviral potential of isoquinolone derivatives, a class of compounds related to 1-phenylisoquinolines, has been explored, particularly against influenza viruses.
Comparative Antiviral Efficacy
A screening of a chemical library identified an isoquinolone compound (1 ) with potent activity against both influenza A and B viruses.[3][4] However, this compound also exhibited significant cytotoxicity. To address this, a series of derivatives were synthesized to improve the therapeutic window.[4]
| Compound | Antiviral Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| 1 | 0.2 - 0.6 | 39.0 | 65 - 195 |
| 21 | 9.9 - 18.5 | > 300 | > 16 - 30 |
Data sourced from a study on isoquinolone derivatives as antiviral agents against influenza.[4]
The lead compound 1 showed high potency but was limited by its cytotoxicity.[4] Through structural modifications, compound 21 was developed, which, although less potent, exhibited a significantly improved safety profile with a much higher CC50 value and a favorable selectivity index.[4] Time-of-addition experiments suggest that these compounds may target the viral RNA replication/transcription step.[3]
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of the compounds against influenza virus can be determined using a plaque reduction assay.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of influenza virus in the presence of varying concentrations of the test compound.
-
Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) with the test compound.
-
Incubation: The plates are incubated for a period to allow for the formation of viral plaques.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are then counted.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The presented data highlights the significant impact of structural modifications on the biological activity of these analogs, underscoring the importance of structure-activity relationship (SAR) studies. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to evaluate and compare the efficacy of new this compound derivatives in the fields of oncology, inflammation, and virology. Further optimization of these lead compounds holds promise for the discovery of potent and selective drugs with improved therapeutic profiles.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 1-Phenylisoquinoline
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. In this guide, we provide an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques for confirming the structure of 1-phenylisoquinoline, a key heterocyclic scaffold in medicinal chemistry. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a definitive three-dimensional map of atomic positions, bond lengths, and bond angles within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique yields a precise and unambiguous structural model.
Alternative and Complementary Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques provide valuable and often complementary information about a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule, typically in solution.[3] A suite of 1D and 2D NMR experiments can be used to piece together the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition.[4][5] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Comparative Analysis of Structural Data for this compound
To illustrate the strengths of each technique, the following tables summarize key experimental data for the structural characterization of this compound.
Table 1: Single-Crystal X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| Unit Cell Dimensions | a = 18.3294(14) Å, b = 8.3139(7) Å, c = 21.6532(17) Å |
| Volume | 3299.7(5) ų |
| Z | 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 290 K |
| Final R index | R = 0.052 |
| CCDC Number | 1546960 |
Data sourced from the Crystallography Open Database.[6]
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Experiment | Key Chemical Shifts (δ, ppm) in CDCl₃ |
| ¹H | 1D ¹H NMR | Aromatic protons observed in the range of 7.4-8.6 ppm. |
| ¹³C | 1D ¹³C NMR | Characteristic signals for the isoquinoline and phenyl rings.[6][7] |
| ¹H-¹³C | HSQC/HMBC | Correlations establish direct and long-range proton-carbon connectivities, confirming the ring fusion and substitution pattern. |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁N |
| Exact Mass | 205.08915 u |
| Measured Mass (HRMS) | Consistent with the calculated exact mass, confirming the elemental composition.[6] |
| Ionization Method | Electron Ionization (EI) or Electrospray Ionization (ESI) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods and then refined to obtain the final atomic coordinates and other structural parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[3][4]
-
1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired to provide initial information on the chemical environments of the protons and carbons.
-
2D NMR Acquisition: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the molecular framework.
High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for high-resolution measurements.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion can be performed to obtain structural information.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the decision-making involved in structural elucidation, the following diagrams are provided.
Conclusion
For the unambiguous confirmation of the this compound structure, single-crystal X-ray crystallography stands as the definitive method, providing a complete and precise three-dimensional atomic arrangement. However, NMR spectroscopy and high-resolution mass spectrometry are powerful and essential complementary techniques. NMR elucidates the molecular structure in solution, confirming atom connectivity, while HRMS verifies the elemental composition with high accuracy. The choice of technique, or combination thereof, will depend on the specific research question and the availability of a suitable single crystal. For drug development and materials science professionals, a comprehensive approach utilizing all three techniques provides the most robust and complete structural characterization of novel compounds.
References
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. Bis[2-(isoquinolin-1-yl)phenyl-κ2N,C1](2-phenyl-1H-imidazo[4,5-f][1,10]phenanthroline-κ2N,N′)iridium(III) hexafluoridophosphate methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to 1-Phenylisoquinoline Efficacy: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of 1-phenylisoquinoline derivatives, a promising class of compounds with potential therapeutic applications, particularly in oncology and neurology. By presenting supporting experimental data from closely related quinoline and isoquinoline analogs, this document aims to bridge the gap between cell-based assays and whole-organism studies, offering a framework for the evaluation of these compounds.
Quantitative Data Summary: A Comparative Look at Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of representative quinoline and isoquinoline derivatives that are structurally and mechanistically similar to 1-phenylisoquinolines. This data serves as a valuable reference for understanding the potential therapeutic window and translational challenges of this class of compounds.
Table 1: In Vitro Cytotoxicity of Quinoline and Isoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue G13 (2-aryl-4-amide-quinoline) | MDA-MB-231 (Breast Cancer) | 0.65 | [1] |
| A549 (Lung Cancer) | 0.78 | [1] | |
| HCT116 (Colon Cancer) | 0.90 | [1] | |
| FBA-TPQ (Makaluvamine Analog) | MDA-MB-468 (Breast Cancer) | 0.097 | [2] |
| MCF-7 (Breast Cancer) | 0.103 | [2] | |
| NCI-H226 (Lung Cancer) | 0.122 | [2] | |
| Compound 5n (1-phenyl-3,4-dihydroisoquinoline) | A549 (Lung Cancer) | 2.5 | [3] |
| K562 (Leukemia) | 1.8 | [3] | |
| HCT-116 (Colon Cancer) | 3.1 | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of Representative Compounds
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Analogue G13 | MDA-MB-231 Xenograft (Mice) | 30 mg/kg (i.p.) | 38.2% | [1] |
| FBA-TPQ | Breast Cancer Xenograft (Mice) | Not specified | Dose-dependent | [2] |
Experimental Protocols: Methodologies for Efficacy Assessment
Detailed and reproducible experimental protocols are crucial for generating reliable and comparable data. The following sections outline the methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[2]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Procedure:
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (to initiate polymerization), and a buffer is prepared.
-
Compound Addition: The this compound derivative is added to the reaction mixture at various concentrations. A positive control (e.g., colchicine for inhibition) and a negative control (vehicle) are included.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[1]
-
Data Analysis: The rate and extent of tubulin polymerization are determined, and the IC50 value for the inhibition of polymerization is calculated.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Procedure:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the this compound derivative, typically administered orally or via injection. A control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Efficacy Evaluation: The primary endpoint is the percentage of tumor growth inhibition (TGI) at the end of the study, calculated by comparing the tumor volumes in the treated group to the control group.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound derivatives and the typical experimental workflows for their evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 1-Phenylisoquinolines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 1-phenylisoquinoline scaffold represents a promising frontier in the quest for novel anticancer therapeutics. Extensive structure-activity relationship (SAR) studies have revealed that strategic modifications to this core structure can significantly enhance cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of this compound derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation cancer therapies.
The primary mechanism of action for many potent this compound derivatives is the inhibition of tubulin polymerization. By disrupting the dynamic assembly of microtubules, which are crucial for mitotic spindle formation, these compounds induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis, or programmed cell death.[1]
Comparative Analysis of Cytotoxic Activity
The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the isoquinoline core. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against various human cancer cell lines, offering a clear comparison of their potency.
Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
| Compound | R1 (Phenyl Ring Substitution) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 1a | 4'-OCH3 | > 50 | > 50 | > 50 |
| 1b | 3',4'-(OCH3)2 | 1.8 | 2.5 | 3.1 |
| 1c | 3'-OH, 4'-OCH3 | 0.9 | 1.2 | 1.5 |
| 1d | 3',4',5'-(OCH3)3 | 1.2 | 1.9 | 2.2 |
Data compiled from multiple sources.
Table 2: Cytotoxicity of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs
| Compound | R1 (Phenyl Ring Substitution) | HuCCA-1 (Cholangiocarcinoma) IC50 (µM) | A-549 (Lung) IC50 (µM) | MOLT-3 (Leukemia) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 2a | H | >100 | >100 | 88.3 | >100 |
| 2b | 4-OCH3 | >100 | >100 | >100 | >100 |
| 2c | 2-OH | 2.45 | 3.12 | 1.23 | 25.6 |
| 2d | 3,4,5-(OCH3)3 | 34.5 | 45.2 | 28.7 | 22.7 |
Data extracted from a study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives.
SAR Insights:
-
Substitution on the Phenyl Ring: The presence of methoxy (-OCH3) and hydroxyl (-OH) groups on the 1-phenyl ring is a key determinant of activity. Generally, di- and tri-substituted phenyl rings exhibit greater potency than unsubstituted or mono-substituted analogs. A hydroxyl group at the 3'-position combined with a methoxy group at the 4'-position (as in compound 1c ) often confers optimal activity.[1]
-
Saturation of the Isoquinoline Core: Both 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline scaffolds have demonstrated significant anticancer potential.
-
Substitution on the Isoquinoline Nitrogen: The introduction of a tosyl group on the nitrogen atom of the tetrahydroisoquinoline ring has been shown to yield potent cytotoxic compounds, with an ortho-hydroxyl group on the phenyl ring (compound 2c ) being particularly effective against leukemia cell lines.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are crucial. The following are protocols for key assays used in the evaluation of this compound derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should typically be below 0.5%.
-
After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the pellet and adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compounds
-
96-well plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
To initiate polymerization, add the cold tubulin solution containing GTP and glycerol to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance is due to light scattering by the forming microtubules.
-
The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
Visualizing the Mechanism of Action
The following diagrams illustrate the key experimental workflows and the proposed signaling pathway for the anticancer activity of this compound derivatives.
Conclusion
The this compound scaffold serves as a versatile template for the development of potent anticancer agents. The presented data highlights the critical role of substitution patterns on the aromatic rings in modulating cytotoxic activity. The primary mechanism of action, inhibition of tubulin polymerization, offers a validated target for cancer therapy. The detailed experimental protocols provided herein will facilitate further research and the rational design of novel this compound derivatives with improved therapeutic indices. Future studies should focus on optimizing the pharmacokinetic properties of these compounds to translate their in vitro potency into in vivo efficacy.
References
comparative study of different catalysts for asymmetric hydrogenation
A Comparative Guide to Catalysts for Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst performance in the asymmetric hydrogenation of prochiral ketones and olefins, supported by experimental data and detailed protocols.
The catalytic asymmetric hydrogenation of prochiral substrates is a cornerstone of modern chemistry, providing an atom-economical and efficient pathway to enantiomerically enriched compounds. These chiral molecules are vital building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The choice of catalyst—a combination of a transition metal and a chiral ligand—is paramount to achieving the high enantioselectivity and activity required for practical synthesis. This guide offers an objective comparison of the leading homogeneous and heterogeneous catalyst systems, focusing on performance metrics for key substrate classes.
Performance Comparison of Catalyst Systems
The efficacy of a catalyst system is highly dependent on the substrate. While rhodium (Rh) and ruthenium (Ru) catalysts, particularly with diphosphine ligands like BINAP, have historically been the workhorses for functionalized substrates, iridium (Ir) catalysts with P,N-ligands have shown remarkable success with challenging, unfunctionalized olefins.[1][2][3] More recently, heterogeneous systems based on chirally modified platinum (Pt) have demonstrated impressive activity and recyclability, offering a practical alternative to homogeneous catalysts.[4]
The following table summarizes representative performance data for various catalyst systems across different substrate classes.
| Catalyst System | Substrate Type | Representative Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) | TON¹ | TOF (h⁻¹)¹ | Ref. |
| Homogeneous Catalysts | |||||||||||
| RuCl₂[(S)-BINAP] | β-Ketoester | Methyl acetoacetate | 10,000 | 100 | 23 | 48 | ~100 | 99 (R) | ~10,000 | ~208 | |
| (S)-Ru(OAc)₂(H₈-BINAP) | Aromatic Ketone | 1'-Acetonaphthone | 1000 | 10 | 50 | 12 | >99 | 98 (R) | ~1000 | ~83 | |
| [Cp*Ir(MsDPEN)] | Aromatic Ketone | 4-Chromanone | 5000 | 15 | 60 | 24 | ~100 | 99 | ~5000 | ~208 | [5] |
| [Ir(COD)Cl]₂ / (S,S)-f-spiroPhos | Aromatic Ketone | 1'-Acetonaphthone | 500 | 50 | 25 | 12 | >99 | 98 (S) | ~500 | ~42 | [6] |
| [Ir(COD)Cl]₂ / P,N-Ligand | Unfunctionalized Olefin | (E)-2-Cyclohexyl-2-butene | 100 | 50 | 25 | 2 | >99 | 97 | ~100 | ~50 | [7] |
| Rh(I) / (R,R,R)-CsDPEN | Aromatic Ketone | Acetophenone | 1000 | N/A (ATH)² | 40 | 20 | >95 | 98 (R) | ~1000 | ~50 | [8] |
| Heterogeneous Catalysts | |||||||||||
| Pt NPs / CNTs (modified w/ Cinchonidine) | α-Ketoester | Ethyl Pyruvate | 2,700 | 60 | 20 | 0.25 | ~100 | 95 (R) | ~2,700 | >10,000 | [4] |
| Pt/Al₂O₃ (modified w/ Cinchonidine) | α-Ketoester | Ethyl Pyruvate | N/A | 70 | 5-10 | 1-4 | ~100 | 90.5 (R) | N/A | N/A | [4] |
¹TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the S/C ratio and reaction time. They are estimates for comparison. ²ATH = Asymmetric Transfer Hydrogenation using formate as the hydrogen source.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a logical comparison of the primary homogeneous catalyst families.
References
- 1. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. ajchem-b.com [ajchem-b.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1-Phenylisoquinoline Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-phenylisoquinoline and its derivatives is crucial for pharmacokinetic studies, quality control, and metabolic fate assessments. The validation of the analytical methods used for this quantification ensures data reliability, accuracy, and precision. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and presents supporting experimental data for method validation.
While specific validation data for this compound is limited in publicly available literature, this guide draws upon a validated chiral HPLC method for the closely related compound, (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline, and complements it with data from the analysis of other isoquinoline derivatives to provide a comprehensive comparison.
Data Presentation: Comparison of Validated Methods
The performance of an analytical method is assessed through several key validation parameters. The following tables summarize typical performance characteristics for HPLC, GC-MS, and LC-MS/MS methods used for the quantification of this compound and related compounds.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline (R-isomer impurity)[1] | General Expectations for HPLC Assays[2][3] |
| Linearity (Range) | LOQ – 3.75 µg/mL | 80% to 120% of the expected value[4] |
| Correlation Coefficient (r²) | 0.9999[1] | ≥ 0.999[2] |
| Limit of Detection (LOD) | 0.0160 µg/mL[1] | Signal-to-Noise Ratio of 3:1[5] |
| Limit of Quantification (LOQ) | 0.0485 µg/mL[1] | Signal-to-Noise Ratio of 10:1[5] |
| Accuracy (Recovery) | 95.9% - 100.0%[1] | 98% - 102% for drug product[6] |
| Precision (RSD) | Repeatability: 1.2%; Intermediate Precision: 1.1% - 1.5%[1] | RSD ≤ 2% for assay repeatability[6] |
Table 2: GC-MS Method Validation Parameters (Illustrative)
| Validation Parameter | Typical Performance for Small Molecules[4][7] |
| Linearity (Range) | 25% - 150% of the specification level[4] |
| Correlation Coefficient (r²) | > 0.999[7][8] |
| Limit of Detection (LOD) | ~0.01 ppm[4] |
| Limit of Quantification (LOQ) | ~0.025 ppm[4] |
| Accuracy (Recovery) | 98.3% - 101.6%[7][8] |
| Precision (RSD) | Intraday: ≤ 2.56%; Interday: ≤ 2.56%[7][8] |
Table 3: LC-MS/MS Method Validation Parameters (Illustrative for Isoquinoline Derivatives)
| Validation Parameter | 5-Aminoisoquinoline[9][10] | General Expectations for Bioanalytical Assays[11][12] |
| Linearity (Range) | 1.0 - 666 ng/mL[9][10] | Defined by the study's needs[13] |
| Correlation Coefficient (r²) | ≥ 0.995[9][10] | ≥ 0.99[12] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[9][10] | Precision and accuracy within ±20%[11][12] |
| Accuracy (Bias) | -8.6% to 5.9%[9][10] | Within ±15% of nominal concentration (except LOQ)[12] |
| Precision (RSD) | ≤ 12.68%[9][10] | ≤ 15% (except LOQ)[12] |
| Recovery | 79.1%[9][10] | Should be consistent and reproducible |
| Matrix Effect | 92.4% (negligible)[9][10] | Must be assessed to ensure no ion suppression or enhancement[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the validation of HPLC, GC-MS, and LC-MS/MS methods.
HPLC Method for (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline
This method was developed for the quantification of the R-isomer impurity in (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline[1].
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : Chiralpak AD (250 mm × 4.6 mm, 10 µm).
-
Mobile Phase : A mixture of n-hexane, ethanol, and triethylamine. The exact ratio is optimized to achieve the best separation.
-
Detection : UV at 210 nm.
-
Flow Rate : Not specified, but typically around 1.0 mL/min.
-
Sample Preparation : Samples are dissolved in the mobile phase to a known concentration (e.g., 0.25 mg/mL).
-
Validation Procedures :
-
Linearity : A series of solutions of the R-isomer were prepared over the range of LOQ to 3.75 µg/mL.
-
Accuracy : The sample was spiked with the R-isomer at 0.5%, 1.0%, and 1.5% of the analyte concentration. Each level was prepared in triplicate and the recovery was calculated.
-
Precision : Repeatability was assessed by performing six replicate injections of a sample. Intermediate precision was evaluated by different analysts on different days.
-
LOD and LOQ : Calculated from the linearity data using the residual standard deviation of the response and the slope of the calibration curve.
-
GC-MS Method (General Protocol)
This is a general protocol for the quantification of trace-level impurities in a drug substance, adaptable for this compound[4][7].
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column : A mid-polar 6% cyanopropyl; 94% polydimethylsiloxane column (e.g., 60 m length, 0.32 mm inner diameter, 1.8 µm film thickness) is often suitable[4].
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.5 mL/min)[4].
-
Injector : Splitless or split injection, with the injector temperature set above the boiling point of the analyte.
-
Oven Program : A temperature gradient is used to ensure separation of the analyte from any impurities or matrix components.
-
Mass Spectrometer : Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Sample Preparation : The sample is dissolved in a suitable organic solvent (e.g., dichloromethane or methanol).
-
Validation Procedures :
-
Specificity : A blank solvent and a sample solution are injected to ensure no interfering peaks at the retention time of the analyte.
-
Linearity : A series of standard solutions are prepared and injected to construct a calibration curve over the desired concentration range.
-
Accuracy : Determined by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.
-
Precision : Assessed by replicate injections of a standard solution on the same day (intraday) and on different days (interday).
-
LC-MS/MS Method for 5-Aminoisoquinoline in Plasma
This protocol for a related isoquinoline derivative in a biological matrix demonstrates a typical bioanalytical workflow[9][10].
-
Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Mobile Phase : Isocratic elution with 10 mM ammonium acetate and acetonitrile (35:65; v/v)[9][10].
-
Mass Spectrometer : Operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
-
Sample Preparation (Plasma) : Protein precipitation or liquid-liquid extraction is commonly used to remove proteins and phospholipids from the plasma sample before injection. An internal standard is added prior to extraction.
-
Validation Procedures :
-
Selectivity : Blank plasma from multiple sources is tested for interferences.
-
Linearity : Calibration standards are prepared by spiking blank plasma with the analyte over the concentration range.
-
Accuracy and Precision : Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicates on multiple days.
-
Matrix Effect : Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Stability : The stability of the analyte is evaluated under various conditions (freeze-thaw, short-term at room temperature, long-term frozen, and post-preparative).
-
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation.
Caption: General workflow for the validation of an analytical method.
Caption: Key parameters evaluated during analytical method validation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ikev.org [ikev.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 8. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Phenylisoquinoline and Other Key Heterocycles for Researchers
For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and synthetic feasibility of a potential drug candidate. This guide provides a detailed, data-driven comparison of 1-phenylisoquinoline with other foundational heterocycles: quinoline, isoquinoline, and the isomeric 2-phenylquinoline. By presenting key experimental data and methodologies, this document aims to facilitate informed decisions in medicinal chemistry and pharmacological research.
Physicochemical Properties: A Comparative Overview
The introduction of a phenyl group at the 1-position of the isoquinoline core significantly impacts its physicochemical properties compared to the parent isoquinoline and its isomer, quinoline. The table below summarizes key properties for these heterocycles, offering a baseline for considering their behavior in biological systems.
| Property | This compound | Quinoline | Isoquinoline | 2-Phenylquinoline |
| Molecular Formula | C₁₅H₁₁N | C₉H₇N | C₉H₇N | C₁₅H₁₁N |
| Molar Mass | 205.25 g/mol [1] | 129.16 g/mol | 129.16 g/mol [2] | 205.25 g/mol |
| Melting Point | 96 °C[1] | -15 °C | 26-28 °C[2] | 82-84 °C |
| Boiling Point | 130 °C at 10 mmHg[1] | 237.7 °C | 242 °C[2] | 363 °C |
| pKa (of conjugate acid) | 4.71 (Predicted)[1] | ~4.9 | 5.14[2] | Not readily available |
| Solubility | Soluble in acetone[1]; practically insoluble in water. | Slightly soluble in cold water, soluble in hot water and most organic solvents.[3] | Low solubility in water, soluble in common organic solvents and dilute acids.[2] | Soluble in organic solvents, limited water solubility. |
Biological Activity: A Focus on Anticancer Potential
While quinoline and isoquinoline themselves have limited direct applications, their derivatives are rich sources of biologically active compounds. The addition of a phenyl group, as in this compound and 2-phenylquinoline, has been a key strategy in the development of potent anticancer agents.
Comparative Cytotoxicity
The following table presents a compilation of half-maximal inhibitory concentration (IC50) values for various derivatives of these heterocycles against a panel of human cancer cell lines. It is important to note that these values are collated from different studies and direct, side-by-side comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 1-Phenyl-3,4-dihydroisoquinoline derivative (5n) | A549 (Lung) | Not Specified | [4] |
| HeLa (Cervical) | Not Specified | [4] | ||
| Quinoline | 6,8-diphenylquinoline | HT29 (Colon) | 39.8 | [5] |
| 2-phenylquinolin-4-amine derivative (7a) | HT-29 (Colon) | 8.12 | [5] | |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa (Cervical) | 0.50 | [5] | |
| Isoquinoline | 8-Phenylaminopyrimido[4,5-c]isoquinolinequinone | AGS (Gastric) | Varies | [6] |
| SK-MES-1 (Lung) | Varies | [6] | ||
| 2-Phenylquinoline | 2-Phenylquinoline derivative | SARS-CoV-2 infected cells (EC50) | 6 | Not applicable |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism of action for the anticancer activity of this compound derivatives is the inhibition of tubulin polymerization.[4] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound derivatives as tubulin polymerization inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.
Procedure:
-
Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. The test compound is prepared in a series of dilutions.
-
Reaction Initiation: The reaction is initiated by adding the tubulin solution to a pre-warmed 96-well plate containing the test compound dilutions.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the light scattering caused by microtubule formation, is monitored over time in a temperature-controlled microplate reader at 37°C.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined from a dose-response curve.
Synthetic Accessibility
The feasibility of synthesizing these heterocyclic cores and their derivatives is a crucial consideration for their development as therapeutic agents.
-
1-Phenylisoquinolines: Commonly synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated and then cyclized using a dehydrating agent like phosphorus oxychloride.[7]
-
Quinolines: The Skraup synthesis is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] The Doebner-von Miller reaction is another versatile method using anilines and α,β-unsaturated carbonyl compounds.[9]
-
Isoquinolines: The Bischler-Napieralski and Pictet-Spengler syntheses are the most common routes to the isoquinoline core.[7]
-
2-Phenylquinolines: Often prepared using the Doebner-von Miller reaction with an aniline and an α,β-unsaturated ketone or aldehyde bearing a phenyl group.[10]
Caption: Common synthetic pathways for the compared heterocyclic cores.
Conclusion
The this compound scaffold stands out as a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. Its derivatives have demonstrated potent cytotoxic activity, often through the well-characterized mechanism of tubulin polymerization inhibition. Compared to the parent quinoline and isoquinoline systems, the introduction of the phenyl group at the 1-position offers a key vector for synthetic modification to optimize potency and selectivity. While 2-phenylquinolines also show significant biological activity, the body of research on 1-phenylisoquinolines as anticancer agents is substantial. For researchers seeking a versatile and synthetically accessible scaffold with a proven track record in targeting fundamental cellular processes like mitosis, this compound represents a compelling starting point for further drug discovery efforts.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Cross-Validation of Bioassay Results for 1-Phenylisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide range of biologically active compounds. Derivatives of this class have demonstrated significant potential in several therapeutic areas, notably as anticancer, antiviral, and neuroprotective agents. This guide provides a comparative analysis of the bioassay results for various this compound derivatives, supported by experimental data and detailed methodologies to facilitate cross-validation and further research.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data from various bioassays, offering a side-by-side comparison of the potency of different this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
The primary mechanism of anticancer activity for many this compound derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The half-maximal inhibitory concentration (IC50) values presented below indicate the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 0.34 | [2] |
| HTB-26 (Breast) | 10-50 | [2] | |
| PC-3 (Prostate) | 10-50 | [2] | |
| HepG2 (Liver) | 10-50 | [2] | |
| Compound 2 | HCT116 (Colon) | 22.4 | [2] |
| HTB-26 (Breast) | 10-50 | [2] | |
| PC-3 (Prostate) | 10-50 | [2] | |
| HepG2 (Liver) | 10-50 | [2] | |
| Derivative 7j | MCF-7 (Breast) | <1 | [3] |
| Derivative 7l | MCF-7 (Breast) | 3.8 | [3] |
| Derivative G | MCF-7 (Breast) | 0.44 | [3] |
| Derivative E | MDA-MB-231 (Breast) | 0.4 | [3] |
Table 2: Antiviral Activity of Isoquinoline Derivatives
Several isoquinoline derivatives have been investigated for their antiviral properties. The data below includes the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | Influenza A (H1N1, H3N2), Influenza B | MDCK | 0.2 - 0.6 | 39.0 | >65 | [4][5] |
| Compound 21 | Influenza A & B | MDCK | 9.9 - 18.5 | >300 | >16 | [4][5] |
| Aromoline | SARS-CoV-2 (D614G, Delta, Omicron) | - | 0.47 - 0.66 | - | - | [6] |
| Compound 9j | SARS-CoV-2 | - | 5.9 | >100 | >16.9 | [7] |
| Compound 6f,g | SARS-CoV-2 | - | 13.0 | >100 | >7.7 | [7] |
| Compound 3g | Feline Coronavirus | CRFK | 29 | 107 | 3.7 | [8] |
| Compound 3f | Feline Coronavirus | CRFK | 39 | 231 | 5.9 | [8] |
| Papaverine | HIV | MT4 | 5.8 | - | - | [9] |
Table 3: Neuroprotective Activity of Isoquinoline Derivatives
The neuroprotective effects of isoquinoline derivatives are often evaluated by their ability to protect neuronal cells from toxins or ischemic conditions. The half-maximal effective concentration (EC50) indicates the concentration at which the compound shows 50% of its maximal protective effect.
| Compound | In Vitro Model | Cell Line | EC50 (µM) | Reference |
| BPMN2 | Oligomycin A/rotenone induced cell death | SH-SY5Y | < PBN | [10] |
| BPHBN5 | Oligomycin A/rotenone induced cell death | SH-SY5Y | ≤ NAC | [10] |
| BPMN3 | Oligomycin A/rotenone induced cell death | SH-SY5Y | ≤ NAC | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[1]
-
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[12][13]
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
This compound derivative
-
Microplate reader with temperature control
-
-
Procedure:
-
Prepare a tubulin solution in ice-cold General Tubulin Buffer containing GTP and glycerol.
-
Add various concentrations of the this compound derivative or a control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the wells of a 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[12]
-
Plot absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.
-
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the cytopathic effects of a virus.[11]
-
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza)
-
Virus stock with a known titer
-
Isoquinoline derivative
-
Culture medium
-
Overlay medium (e.g., containing agar or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
-
-
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the isoquinoline derivative and pre-incubate with the virus for 1 hour at 37°C.[11]
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells with a staining solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
-
Neuroprotection Assay against MPP+-induced Cytotoxicity
This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin MPP+, a model for Parkinson's disease research.[14]
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
Isoquinoline derivative
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Reagents for a cell viability assay (e.g., MTS or MTT)
-
96-well plates
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.[14]
-
Pre-treat the cells with various concentrations of the isoquinoline derivative for a specified time (e.g., 1 hour).[14]
-
Induce cytotoxicity by adding a toxic concentration of MPP+ to the wells. Include control groups (untreated cells and cells treated with MPP+ only).[14]
-
Incubate for an additional period (e.g., 48 hours).[14]
-
Assess cell viability using an appropriate assay (e.g., MTS assay).[14]
-
Calculate the percentage of neuroprotection relative to the MPP+-treated control and determine the EC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound derivatives.
Caption: Anticancer mechanism of this compound derivatives via tubulin polymerization inhibition.
Caption: Experimental workflow for the plaque reduction antiviral assay.
Caption: A potential neuroprotective signaling pathway activated by isoquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Phenylisoquinoline: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1-Phenylisoquinoline.
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood.
Quantitative Data for Disposal Planning
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation) | [1] |
| EPA Hazardous Waste Code (Anticipated) | D002 (Corrosivity - due to potential for forming corrosive byproducts or if in a solution with a pH ≤ 2 or ≥ 12.5), D003 (Reactivity - if it meets reactivity criteria), or a relevant F- or K-list code depending on the process generating the waste. A specific listing for this compound is not available, so classification is based on its characteristics. | [2][3][4] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste disposal facility. | General Best Practice |
| Incompatible Materials for Storage | Strong oxidizing agents. | General Chemical Safety |
| Container Material Compatibility | Chemically resistant containers such as high-density polyethylene (HDPE) or glass are generally suitable for short-term storage of waste. For long-term storage, consult specific chemical resistance charts or the container manufacturer. | [5] |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process designed to minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals. The composition will dictate the specific disposal route.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions. Keep it separate from strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use only approved, chemically compatible, and properly labeled hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally appropriate.
-
Label Containers Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly marked.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
Step 3: On-site Storage
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Ventilation: Store in a well-ventilated area, preferably within a fume hood if space allows and it is permitted by institutional policy.
Step 4: Professional Disposal
-
Contact a Licensed Disposal Service: Arrange for the pickup and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.[6][7][8][9][10]
-
Incineration: The recommended method for the final disposal of this compound is high-temperature incineration at a permitted facility. This process is necessary to destroy the organic structure and mitigate its hazards. Thermal decomposition may produce toxic nitrogen oxides, hydrogen cyanide, and other hazardous gases, requiring specialized incineration facilities with appropriate emission controls.
-
Documentation: Maintain all records of waste generation, storage, and disposal as required by local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill of this compound, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate the Area: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Contain the Spill: For small spills, use a non-combustible, inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
Personal Decontamination: If skin contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Experimental Protocols Cited
This guidance is based on established principles of chemical safety and hazardous waste management as outlined in Safety Data Sheets and general laboratory safety protocols. No specific experimental protocols for the disposal of this compound were cited in the source documents beyond the recommendation for professional disposal via incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Caption: Decision-making for a this compound spill.
References
- 1. This compound | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. hwhenvironmental.com [hwhenvironmental.com]
- 7. Chemical Services Distribution | Superior - The Source for Solutions [relyonsuperior.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 10. Waste Services for Homes and Business | GFL Environmental [gflenv.com]
Personal protective equipment for handling 1-Phenylisoquinoline
Essential Safety and Handling Guide for 1-Phenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding its classification is the first step in ensuring safe laboratory practices.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage.[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard | Notes |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 compliant | A face shield should be worn in addition to goggles where there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | EN 374 | Double gloving is recommended.[3] Change gloves immediately if contaminated. |
| Lab coat | A flame-resistant lab coat should be worn over personal clothing. | ||
| Respiratory Protection | NIOSH-approved respirator | Required if engineering controls (e.g., fume hood) are insufficient or when handling large quantities. |
Experimental Protocols: Safe Handling of this compound Powder
The following step-by-step protocol is designed to minimize exposure during the handling of solid this compound.
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Decontamination Supplies: Ensure that appropriate decontamination materials and a designated hazardous waste container are readily available before starting work.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
3.2. Weighing and Handling
-
Tare Method for Weighing: To avoid contamination of the balance, use the tare method.[3]
-
Place a lidded container on the balance and tare it.
-
Move the container to the fume hood.
-
Add the this compound powder to the container inside the hood.
-
Close the container and move it back to the balance for weighing.
-
Return the container to the fume hood for any further manipulations.[3]
-
-
Avoid Dust Generation: Handle the powder gently to avoid creating dust. Use spatulas and other tools carefully.
-
Containment: Keep containers with this compound closed when not in use.
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate the work area and any equipment used. A wet-cleaning method with a suitable solvent is preferred to dry wiping, which can generate dust.[3]
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
-
Waste Disposal: Dispose of all contaminated materials, including disposable PPE and cleaning supplies, in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, the liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
4.2. Container Labeling
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
4.3. Disposal Procedure
-
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
